The biological effects of this compound translate into measurable experimental and clinical outcomes, supported by the following quantitative data.
| Model/Context | Observed Effect | Dosage/Concentration | Citation |
|---|---|---|---|
| CAR-NK Cells (Multiple Myeloma) | Enhanced & sustained CAR expression; improved cytotoxic activity & tumor reduction in mice | In vitro: 0.5 µM [1] | [1] |
| Metastatic Pancreatic Cancer (Phase II Trial) | 11.1% objective response rate (3 of 27 pts) when combined with Nivolumab; median response duration 10.2 months | 5 mg orally once weekly [2] | [2] |
| NK Cell Function | Enhanced IFN-γ secretion and cytotoxicity | In vitro: 0.5 µM [3] | [3] |
| HR+ Advanced Breast Cancer (Phase III Trial) | Approved in China; demonstrated improved survival when combined with exemestane | Not specified in results [4] | [4] |
To help you evaluate or replicate key findings, here are detailed methodologies from pivotal studies.
This protocol, from the research on multiple myeloma, details how this compound sustains CAR expression [1].
This methodology underpins the phase II clinical trial combining this compound with nivolumab [2].
This compound's therapeutic effects are mediated through multifaceted mechanisms targeting both cancer cells and the tumor microenvironment.
The following diagram illustrates how this compound reprograms the immunosuppressive tumor microenvironment to promote anti-tumor immunity.
This model is supported by clinical evidence. In a phase II trial for metastatic pancreatic ductal adenocarcinoma, this compound combined with nivolumab led to dendritic cell activation and maturation, alongside enrichment of inflammatory response pathways in tumors [2].
This compound remains an active area of investigation. Its pipeline includes indications such as Hodgkin lymphoma, and research continues to explore its potential in novel combinations, particularly with immunotherapies [7]. A key challenge is understanding the nuanced, context-dependent effects of this compound, such as its modulation of the Hippo pathway, where it can downregulate YAP while simultaneously activating a TEAD-mediated transcriptional program in hormone-positive breast cancer [8].
The table below summarizes the key quantitative PK parameters for this compound from the identified studies.
| Population / Model | Dose & Regimen | Cmax | AUC | t₁/₂ (Half-life) | Source |
|---|---|---|---|---|---|
| Human (Pediatric) | 4 mg/m², weekly (po) | 140.8 nM (53 ng/mL) | 3087 nMh (1162 ngh/mL) | 45 hours | [1] |
| Human (Chinese Postmenopausal Patients) | 5 mg, weekly (po) | Data suggests dose-proportional increase | Data suggests dose-proportional increase | Not specified in detail | [2] |
| Human (Japanese Postmenopausal Patients) | 3 mg, 5 mg, weekly; 10 mg, single dose (po) | Increased dose-proportionally | Increased dose-proportionally | Not specified in detail | [3] |
| Mouse (Preclinical Model) | 4 mg/kg, single dose (po) | 4710 ± 1260 nM | AUC₀–₂₄ₕ: 2510 nM*h | Data not explicitly stated | [1] |
The PK data was generated using robust, industry-standard methods, primarily from clinical trial reports.
This compound is a class I-selective histone deacetylase inhibitor (HDACi). Its anti-tumor effects are mediated through multiple mechanisms, including two key pathways detailed below.
1. HER2 Downregulation in Gastric Cancer In HER2-amplified gastric cancer cells, this compound downregulates HER2 protein expression, leading to reduced tumor cell survival and proliferation [4].
2. Induction of Antimicrobial Peptide LL-37 this compound can also upregulate the human antimicrobial peptide LL-37 by activating specific transcription factors, a mechanism relevant to innate immunity [5].
Entinostat primarily exerts its effects by targeting the histone deacetylase signaling pathway. The following diagram illustrates the core mechanism and subsequent cellular effects.
Beyond the core mechanism, this compound influences several other molecular pathways crucial for cancer cell survival [1] [2]:
This compound has demonstrated anti-proliferative and pro-apoptotic activity in a wide range of human cancer cell lines, including breast, colon, lung, ovary, pancreas, prostate, myeloma, and leukemia [4] [5] [1]. The table below summarizes key experimental data from select studies.
| Assay/Condition | Cell Line/Model | Key Findings/Outcome | Reference |
|---|---|---|---|
| In Vitro Proliferation | Hodgkin Lymphoma (HL-derived) | Induced cell death in dose- and time-dependent manner; IC₅₀ in sub- to lower micromolar range at 72h [1] | [4] |
| In Vitro Cytotoxicity | Y79, Weri-Rb1 (Retinoblastoma) | Dose-dependent reduction in cell survival; increased caspase-3/7 activity and Annexin V staining [5] | [3] |
| In Vivo Efficacy | LHβ-Tag mouse & Y79-LUC rat xenograft (Retinoblastoma) | 20 mg/kg (every other day) reduced tumor burden; increased acetyl-histone levels in retinal tissue confirmed target engagement [5] | [3] |
| Combination Study (In Vitro) | Hodgkin Lymphoma (HL-derived) | Bcl-2 inhibitors (ABT-737, Obatoclax) significantly enhanced this compound-induced cell death [1] [2] | [4], [6] |
To help you implement these findings, here are detailed methodologies from the research.
1. In Vitro Proliferation and Apoptosis Assay (Hodgkin Lymphoma) [1]
2. In Vivo Efficacy Study (Retinoblastoma) [5]
This compound has been evaluated in multiple clinical trials, showing potential in specific cancer types.
When working with this compound in a research setting, please note:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound against different HDAC isoforms, highlighting its class I selectivity [1] [2]. Please note that different studies and assay conditions can yield varying absolute values.
| HDAC Isoform | IC₅₀ (nM) | Class |
|---|---|---|
| HDAC1 | 243 - 510 nM | Class I |
| HDAC2 | 453 nM | Class I |
| HDAC3 | 248 - 1700 nM | Class I |
| HDAC8 | No significant activity | Class I |
| Class II HDACs | No significant activity | Class II/IV |
The following methodologies are central to evaluating this compound's biological activity, based on protocols from the search results.
This colorimetric assay is used to determine the cytotoxic effects and anti-proliferative activity of this compound.
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
This method is used to confirm target engagement and investigate mechanism of action.
The diagram below illustrates the key molecular mechanisms and pathways modulated by this compound in cancer cells, as described in the research [4] [3].
This diagram shows how this compound's inhibition of Class I HDACs triggers dual pathways leading to cell cycle arrest and apoptosis [4] [3].
Entinostat (SNDX-275, formerly MS-275) is an orally bioavailable synthetic benzamide derivative that belongs to the substituted pyridylcarbamate class of histone deacetylase (HDAC) inhibitors. It has received Breakthrough Therapy designation from the US FDA in combination with exemestane for advanced breast cancer and is currently in phase III clinical trials. As a class-selective HDAC inhibitor, this compound preferentially targets class I HDACs (HDAC1, 2, 3, and 8) and class IV HDAC11, which distinguishes it from pan-HDAC inhibitors with potentially improved safety profiles. This selective inhibition promotes histone hyperacetylation and transcriptional activation of specific genes, resulting in inhibition of cell proliferation, induction of terminal differentiation, and apoptosis of transformed cells [1].
The pharmacokinetic profile of this compound demonstrates substantial variability between patients, with linear pharmacokinetics over dosages ranging from 2 to 12 mg/m². The time to maximal concentration (Tmax) ranges from 0.5 to 60 hours, but is reduced to 0.25-2 hours when administered in a fasting state. This compound exhibits an unusually long half-life ranging from 33 to 150 hours, which may be attributed to enterohepatic recirculation. This prolonged half-life supports once weekly or every other week dosing schedules in clinical trials. Analysis of covariates including body surface area, BMI, and lean body mass supports the use of a flat-fixed dose rather than body surface area-based dosing in subsequent clinical trials [1].
Table 1: Essential Characteristics of this compound
| Property | Description | Clinical Significance |
|---|---|---|
| Chemical Class | Synthetic benzamide derivative | Oral bioavailability with selective HDAC inhibition |
| HDAC Selectivity | Class I (HDAC1, 2, 3, 8) and Class IV (HDAC11) | Potentially better safety profile than pan-HDAC inhibitors |
| Key Mechanisms | Histone hyperacetylation, transcriptional activation | Cell cycle arrest, apoptosis, differentiation |
| Pharmacokinetics | Long half-life (33-150 hours), linear 2-12 mg/m² | Once weekly or every other week dosing |
| Clinical Status | Phase III trials, Breakthrough Therapy designation | Advanced breast cancer combinations |
| Major Combinations | Exemestane, immune checkpoint inhibitors | Overcoming treatment resistance |
This compound exerts its anti-tumor effects through epigenetic modulation of gene expression by targeting the dynamic equilibrium between histone acetylation and deacetylation. Histone deacetylases (HDACs) and histone acetyltransferases (HATs) regulate the acetylation status of lysine residues on nucleosomal histones, which affects chromatin structure and consequently gene expression. In cancer cells, aberrant HDAC activity leads to histone hypoacetylation and transcriptional repression of critical genes regulating cell survival, proliferation, differentiation, and apoptosis. This compound selectively inhibits class I HDACs, which are primarily localized in the nucleus and have a fundamental role in cell survival and proliferation based on knockout studies and inhibition with class I-selective inhibitors [2] [1].
The crystalline structure of the catalytic site of HDACs has been solved with binding of inhibitors, providing insights into this compound's mechanism of action at the molecular level. HDACs do not bind directly to DNA but are recruited to target genes via association with transcriptional activators and repressors, incorporated into large multiprotein transcription complexes. Inhibition of class I HDACs with this compound results in chromatin relaxation and transcriptional activation of specific genes that mediate its anti-tumor effects. Beyond histones, HDACs have many non-histone protein substrates including transcription factors and proteins regulating DNA damage repair, cell cycle progression, nuclear transport, and cytoskeleton function, expanding the potential mechanisms through which this compound exerts its biological effects [2].
This compound demonstrates significant immunomodulatory properties that enhance anti-tumor immune responses through multiple mechanisms. In natural killer (NK) cells, this compound upregulates the expression of NKG2D activating receptors and augments both cytotoxicity and IFN-γ production following coculture with tumor cells. Mechanistically, this compound treatment increases chromatin accessibility to the promoter region for interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) gene, thereby increasing transcript and protein levels of IFIT1 that augment IFIT1-mediated IRF1, STAT4, and STING pathways. Transcriptome analysis revealed enrichment of IRF1 and STAT4 gene sets responsible for NK cell-mediated IFN-γ production and cytotoxicity, respectively, showing a novel mechanism by which this compound initiates an IFIT1-STING-mediated potentiation of STAT4 via IRF1 to augment NK cell-mediated anti-tumor responses [3].
Additionally, this compound modulates the tumor microenvironment by targeting myeloid-derived suppressor cells (MDSCs), highly immunosuppressive populations of tumor-infiltrating immature myeloid cells. Preclinical studies demonstrate that this compound neutralizes MDSC immunosuppressive function both in vivo and in vitro, resulting in enhanced anti-tumor activity when combined with PD-1 inhibition in murine models of lung and renal cell carcinoma. This combination approach targets both the innate immune system (via MDSCs) and adaptive immune system (via T-cells), providing a rational basis for clinical combinations of this compound with immune checkpoint inhibitors [4]. The diagram below illustrates this compound's core mechanism of action on tumor and immune cells:
The anti-proliferative effects of this compound can be quantified using standardized cell viability assays across various cancer cell lines. The MTS assay (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) is commonly employed, where 3000-5000 cells are seeded into 96-well culture plates and treated with this compound for 72 hours. Following treatment, cells are incubated with MTS reagent for 2 hours, and cell viability is determined by measuring absorbance at 490nm. Six replicates for each condition are recommended to ensure statistical reliability. For certain cell lines such as T47D, Cell Titer Glo (Promega) may provide more reliable results. Dose-response curves are generated using software such as GraphPad Prism, and IC50 values are calculated to quantify drug sensitivity [5].
For assessment of NK cell cytotoxicity, primary human NK cells are isolated from peripheral blood of healthy volunteers using CD56+ selection, achieving purity ranging between 96-99%. NK cells are co-cultured with tumor cell lines (such as rhabdomyosarcoma RD cells or Ewing sarcoma A-673 cells) at various effector-to-target ratios. Following co-culture, cytotoxic degranulation is measured by CD107a surface expression on NK cells using flow cytometry, while IFN-γ production is quantified by intracellular cytokine staining. This compound pretreatment of both NK cells and tumor cells enhances this cytotoxic response, providing a comprehensive assessment of its immunomodulatory effects [3].
Comprehensive immunophenotyping of immune cell populations and tumor cells following this compound treatment provides critical insights into its mechanism of action. For analysis of NK cell receptors, sorted CD56+CD3ε− NK cells are incubated with this compound for 24 hours, followed by staining for activating receptors (DNAM-1, NCR1/NKp46, NKG2D, KLRD1/NKp80) and inhibitory receptors (NKG2A, PD-1, KIR2DL1, KIR2DL2, KIR2DS4, KIR3DL1, KIR2DL5). Both the percentage positive cells and mean fluorescent intensity (MFI) should be quantified to determine changes at both population and receptor density levels. Similarly, tumor cell lines are analyzed for expression of activating ligands (CD112, CD155, MICA/B, ULBP1, ULBP2/5/6, ULBP3) and inhibitory ligands (HLA, PD-L1) following this compound treatment [3].
Table 2: Experimental Assays for Evaluating this compound Activity
| Assay Type | Key Readouts | Technical Considerations |
|---|---|---|
| Cell Viability (MTS) | IC50 values, dose-response curves | 3000-5000 cells/well, 72h treatment, 6 replicates |
| NK Cell Cytotoxicity | CD107a degranulation, IFN-γ production | Effector:Target ratios, 4-6h co-culture |
| Flow Cytometry | Receptor percentage and MFI, ligand expression | Multi-color panels, viability dye inclusion |
| Gene Expression | RNA sequencing, microarray analysis | Baseline vs post-treatment comparisons |
| Chromatin Accessibility | ATAC-seq | Promoter region accessibility changes |
| Protein Analysis | Western blot, acetylation status | Histone H3/H4 acetylation, target proteins |
Transcriptome analysis provides comprehensive insights into this compound's effects on gene expression pathways. For microarray analysis, total RNA is purified using RNeasy Mini kit (Qiagen), with 1μg human RNA or 2μg mouse RNA profiled using DNA oligo microarrays (Agilent Technologies). The LOWESS normalized log2 ratios (Cy5 sample/Cy3 control) of probes mapping to the same gene are averaged to generate gene-level expression estimates. Significantly differentially expressed genes are identified using unpaired two-class significance analysis of microarrays (SAM) with a false discovery rate of 0% to compare untreated versus this compound-treated samples. Gene set enrichment analysis reveals pathways modulated by this compound, particularly those associated with IRF1 and STAT4 transcription factors in NK cells [3] [5].
Chromatin structure analysis using Assay for Transposase Accessible Chromatin (ATAC) sequencing identifies regions of open chromatin following this compound treatment. This technique reveals increased chromatin accessibility at promoter regions of critical genes such as IFIT1, providing mechanistic insights into how this compound regulates gene expression epigenetically. Integration of ATAC-seq data with transcriptome analysis confirms the functional consequences of chromatin remodeling on gene expression programs that enhance anti-tumor immunity [3]. The experimental workflow below outlines the key steps in evaluating this compound's activity:
This compound has been evaluated in multiple clinical trials across various cancer types, both as monotherapy and in combination regimens. A phase I study investigating this compound in combination with 13-cis retinoic acid (CRA) in patients with solid tumors established the recommended phase II dose at this compound 4 mg/m² once weekly and CRA 1 mg/kg/day. The maximum tolerated dose was exceeded at this compound 5 mg/m², with dose-limiting toxicities including grade 3 hyponatremia, neutropenia, and anemia. Fatigue (grade 1 or 2) was a common side effect, and while no objective responses were observed, prolonged stable disease occurred in patients with prostate, pancreatic, and kidney cancer [6].
A phase I trial combining this compound with immune checkpoint inhibitors (nivolumab with or without ipilimumab) demonstrated promising activity in advanced solid tumors. The regimen involved this compound alone for two weeks followed by combination therapy, resulting in an objective response rate of 16%, including one complete response in a patient with triple-negative breast cancer. Treatment-related adverse events were mostly low grade, including fatigue, nausea, anemia, and diarrhea. The clinical benefit rate (stable disease + partial response + complete response) was 60%, with median progression-free survival of 6.1 months and median overall survival of 10.6 months. This study demonstrated that this compound can function as an immune system-priming agent prior to immunotherapy in traditionally checkpoint inhibitor-resistant tumors [7].
Identification of predictive biomarkers for this compound response remains an active area of research. In luminal breast cancer models, this compound sensitivity is associated with significant downregulation of Myc gene signatures following treatment. Myc signatures become upregulated upon tumor progression, and overexpression of Myc confers resistance to this compound in vitro. Analysis of resistance mechanisms in MMTV/Neu tumors identified DNA copy number loss in chromosome 4, with Jun identified as a driver gene of resistance. Jun knockdown in cell lines resulted in upregulation of Myc signatures and increased resistance to this compound. Jun-deleted samples, found in 17-23% of luminal breast cancer patients, had significantly higher Myc signature scores that predicted worse survival, suggesting Jun loss and high MYC signatures as potential biomarkers for this compound responsiveness [5].
Additional biomarkers under investigation include RARβ2 promoter methylation status, as this compound in combination with retinoids can reverse epigenetic repression of the partially methylated RARβ2 promoter in epithelial tumors. In the tumor immune microenvironment, increased ratio of CD8/FoxP3 gene expression following checkpoint inhibitor treatment combined with this compound correlates with enhanced cytotoxic T cells and decreased regulatory T cells, representing a stronger anti-tumor immune response. The most robust increases in CD8/FoxP3 ratio were observed in patients with HR-positive breast cancer who experienced clinical benefit, suggesting this may serve as a pharmacodynamic biomarker [6] [7].
Despite promising clinical activity, intrinsic and acquired resistance to this compound remains a challenge. In luminal breast cancer models, Jun loss promotes resistance to this compound through Myc signaling activation. Jun DNA copy number loss is identified in 17-23% of luminal breast cancers and is associated with higher Myc signature scores and worse survival. In Jun-deficient models, This compound treatment fails to suppress Myc signaling, resulting in continued proliferation and survival of cancer cells. This resistance mechanism highlights the importance of patient stratification based on Jun status and Myc signaling activity for future clinical development of this compound [5].
Future research directions should focus on rational combination strategies that target multiple pathways simultaneously. Based on the mechanistic insights into this compound's immunomodulatory effects, combinations with immune checkpoint inhibitors represent a particularly promising approach. The ability of this compound to neutralize myeloid-derived suppressor cells and enhance T cell activation creates a favorable tumor microenvironment for checkpoint inhibitor activity. Additionally, based on the phase II results in breast cancer, the combination of this compound with exemestane continues to be evaluated in the ongoing phase III ECOG-ACRIN E2112 trial (NCT02115282), which aims to confirm the overall survival advantage observed in the earlier study [7] [1] [4].
Table 3: Clinical Development of this compound in Cancer Therapy
| Cancer Type | Combination Agent | Phase | Key Findings | Reference |
|---|---|---|---|---|
| Advanced Solid Tumors | 13-cis retinoic acid | I | MTD: this compound 4 mg/m² weekly, stable disease in prostate/pancreatic/kidney cancer | [6] |
| Advanced Solid Tumors | Nivolumab ± Ipilimumab | I | ORR: 16%, including 1 CR in TNBC, manageable toxicity profile | [7] |
| HR+ Breast Cancer | Exemestane | II | PFS and OS benefit, Breakthrough Therapy designation | [1] |
| HR+ Breast Cancer | Exemestane | III (ongoing) | Registration trial E2112 (NCT02115282) | [1] |
| Renal Cell Carcinoma | High-dose IL-2 | Preclinical | Enhanced antitumor effect in mouse models | [4] |
| Lung Cancer | PD-1 inhibition | Preclinical | Reduced MDSC suppression, enhanced T cell activity | [4] |
Entinostat (SNDX-275 or MS-275) is an orally bioavailable, synthetic benzamide derivative that functions as a class I-selective histone deacetylase (HDAC) inhibitor. This epigenetic modulator has emerged as a promising therapeutic agent in oncology due to its ability to reverse aberrant gene silencing and modulate the tumor microenvironment. Unlike pan-HDAC inhibitors, this compound demonstrates selective inhibition primarily targeting HDAC1, HDAC2, HDAC3, and HDAC11 enzymes, which theoretically offers an improved safety profile while maintaining potent antitumor activity. The compound's unique pharmacokinetic profile, characterized by a prolonged half-life (ranging from 33-150 hours) enables intermittent dosing schedules, typically once weekly or every other week administration [1] [2].
The development of this compound represents a strategic approach to targeting epigenetic dysregulation, a hallmark of cancer pathogenesis. By inhibiting class I HDACs, this compound promotes histone hyperacetylation, leading to chromatin relaxation and transcriptional activation of silenced genes, including tumor suppressors. Additionally, it affects non-histone protein acetylation, influencing the activity of transcription factors, signaling molecules, and proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, and DNA repair [3]. This comprehensive technical review synthesizes current research on this compound, detailing its mechanisms of action, clinical development across various malignancies, combination therapy strategies, and practical experimental protocols for preclinical evaluation.
This compound exerts its primary therapeutic effects through potent and selective inhibition of class I HDAC enzymes (HDAC1, HDAC2, HDAC3) and the class IV enzyme HDAC11. These HDACs normally catalyze the removal of acetyl groups from lysine residues on histone proteins, resulting in chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound induces histone hyperacetylation, particularly increasing H3 and H4 acetylation, which promotes an open chromatin configuration that facilitates gene transcription. This epigenetic reprogramming reactivates silenced tumor suppressor genes (e.g., p21, p27) and promotes cellular differentiation while inhibiting proliferation [1] [3].
The molecular signaling pathways affected by this compound are illustrated in the following diagram:
This compound's mechanism of action involves HDAC inhibition leading to gene transcription activation and multiple anticancer effects.
Beyond histone modification, this compound influences the acetylation status of numerous non-histone proteins, expanding its mechanistic repertoire. It modulates the activity of transcription factors (e.g., p53), signaling molecules, and chaperone proteins, thereby affecting protein stability, localization, and function. Notably, this compound demonstrates significant immunomodulatory properties within the tumor microenvironment. It downregulates immunosuppressive cell populations including myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while enhancing antigen presentation and effector T cell function. This compound also downregulates thymus and activation-regulated chemokine (TARC), which normally attracts T-helper cells to Hodgkin lymphoma sites, and upregulates OX40L expression, promoting antigen-specific memory T cell generation [4] [2] [5].
The compound further sensitizes cancer cells to conventional therapies through multiple mechanisms. In rhabdomyosarcoma models, this compound disrupts an HDAC3-SMARCA4-miR-27a-PAX3::FOXO1 circuit that mediates cell cycle checkpoint adaptation, reversing chemotherapy resistance [6]. In bladder cancer, this compound combined with bromodomain inhibitors completely reversed cisplatin resistance by enhancing caspase-mediated apoptosis and increasing expression of p21, Bim, and FOXO1 [7]. These pleiotropic effects on both cancer cells and the tumor microenvironment underscore this compound's potential as both a monotherapy and combination agent.
This compound has been evaluated across numerous clinical trials in both solid tumors and hematologic malignancies. The following table summarizes key clinical trial outcomes:
Table 1: Clinical Trial Outcomes of this compound Across Various Cancer Types
| Cancer Type | Trial Phase | Combination Therapy | Key Efficacy Outcomes | Safety Profile |
|---|---|---|---|---|
| Advanced Breast Cancer | Phase III (E2112, ongoing) | Exemestane | Phase II (ENCORE301): OS benefit (median 28.1 vs 19.8 months) | Manageable hematologic toxicity, fatigue [1] [2] |
| Classical Hodgkin Lymphoma | Phase II | Monotherapy | ORR: 12%; DCR: 24%; Median PFS: 5.5 months; Median OS: 25.1 months | Grade 3/4 thrombocytopenia (63%), anemia (47%), neutropenia (41%) [4] |
| Advanced Cholangiocarcinoma | Phase II | Nivolumab | No PR observed; SD: 15%; PD: 85% | Grade ≥3 TRAEs: 38% (decreased cell counts) [5] |
| Rhabdomyosarcoma (Pediatric) | Preclinical/Phase I | Various chemotherapies | Synergy with vinorelbine, cyclophosphamide; Single-agent activity in some models | Well-tolerated in pediatric trial ADVL1513 [6] |
| Advanced Melanoma | Phase II | Pembrolizumab | Clinical activity in patients progressing on pembrolizumab monotherapy | Acceptable safety profile [5] |
This compound demonstrates linear pharmacokinetics across dose ranges from 2-12 mg/m², with large interpatient variability in time to maximal concentration (Tmax ranging from 0.5-60 hours). The extended half-life (33-150 hours) supports intermittent dosing schedules. Population pharmacokinetic analyses support flat-fixed dosing rather than body surface area-based dosing. The recommended phase II dose in adults is 5 mg orally once weekly, while pediatric studies have established 4 mg/m² once weekly as the recommended dose [1] [2] [6].
The most common adverse events include hematologic toxicities (thrombocytopenia, neutropenia, anemia) and non-hematologic effects such as fatigue, nausea, and hypophosphatemia. These toxicities are generally manageable with dose modifications and supportive care. The differential toxicity profile compared to pan-HDAC inhibitors is theorized to result from its isoenzyme selectivity, though this hypothesis requires further validation [1] [4].
The multifaceted mechanism of this compound provides a strong rationale for combination with various anticancer agents. The following table summarizes key combination strategies and their mechanistic basis:
Table 2: this compound Combination Therapy Approaches and Mechanisms
| Combination Partner | Cancer Type | Mechanistic Rationale | Experimental Evidence |
|---|---|---|---|
| Immune Checkpoint Inhibitors (nivolumab, pembrolizumab) | Cholangiocarcinoma, Pancreatic Cancer, Melanoma | HDAC inhibition modulates tumor microenvironment, decreases MDSCs/Tregs, enhances antigen presentation | Phase II trial in PDAC: durable radiological responses; Modest activity in CCA [5] |
| Hormonal Therapies (exemestane) | HR+ Breast Cancer | Reverses epigenetic-mediated endocrine resistance | Phase II: OS benefit; Phase III trial ongoing (E2112) [1] [2] |
| Chemotherapies (cisplatin, vinorelbine, cyclophosphamide) | Bladder Cancer, Rhabdomyosarcoma | Epigenetic sensitization to chemotherapy; Reversal of resistance pathways | Preclinical: Complete reversal of cisplatin resistance in bladder cancer; Synergy in RMS PDX models [7] [6] |
| Bromodomain Inhibitors (JQ1, OTX015) | Bladder Cancer | Dual epigenetic targeting; Enhanced chromatin modulation | Preclinical: Highly synergistic with cisplatin; Reversal of chemoresistance [7] |
| Targeted Therapies (enzalutamide) | Prostate Cancer | Modulation of androgen receptor signaling and resistance pathways | Phase I: Promising safety profile; Biological activity observed [2] |
To enhance tumor-specific targeting and reduce systemic toxicity, researchers have developed phenylcyclopropylamine-entinosat conjugates (PDCs) designed to selectively release this compound in cancer cells overexpressing lysine-specific demethylase 1 (LSD1). These conjugates exploit the elevated FAD levels in cancer cells for specific drug release through a one-electron oxidation mechanism. Compound 12, a representative PDC, demonstrated selective antiproliferative activity toward cancer cells with minimal cytotoxicity toward normal cells, presenting a promising approach for targeted epigenetic therapy [8].
Recent research has demonstrated this compound's ability to enhance chimeric antigen receptor (CAR)-NK cell antitumor activity by sustaining CAR expression. The following diagram illustrates the experimental workflow for evaluating this effect:
Experimental workflow for evaluating this compound's enhancement of CAR-NK cell antitumor activity.
Primary NK Cell Isolation and Expansion:
CAR Transduction and this compound Treatment:
Animal Model Establishment:
Treatment Protocol:
Pharmacokinetic/Pharmacodynamic Analysis:
The clinical development of this compound continues to evolve, with several promising directions emerging. Ongoing clinical trials are exploring this compound in esophageal cancer combination therapy (cancer lysate vaccine, Montanide ISA-51 VG, this compound, and nivolumab) following chemoradiation [2]. The phase III E2112 trial in advanced hormone receptor-positive breast cancer will provide definitive evidence regarding this compound's potential to improve overall survival in combination with exemestane [1] [2]. Based on compelling preclinical data, clinical trials investigating this compound in rhabdomyosarcoma are warranted, particularly for PAX3::FOXO1-positive cases where it addresses a central resistance mechanism [6].
The immunomodulatory properties of this compound support its continued investigation in combination with immune checkpoint inhibitors across various malignancies. While results in cholangiocarcinoma were disappointing, other immunologically responsive tumors may benefit from this approach. Further research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound-containing regimens. Potential biomarkers include specific HDAC isoenzyme expression patterns, histone acetylation status, and molecular signatures of epigenetic dysregulation [4] [5].
Entinostat is an oral, class I-selective histone deacetylase (HDAC) inhibitor investigated to overcome resistance to endocrine therapy in advanced hormone receptor-positive (HR+), HER2-negative breast cancer [1] [2]. Resistance to aromatase inhibitors like exemestane often involves epigenetic modifications and non-estrogen receptor signaling pathways. This compound remodels chromatin structure through histone hyperacetylation, leading to transcriptional activation of specific genes. Preclinical models suggest it can reverse endocrine resistance by modulating key pathways: it promotes re-expression of the estrogen receptor (ER) and downregulates HER2 and associated MAPK and AKT signaling pathways [1] [2]. The combination of this compound with the steroidal aromatase inhibitor exemestane is therefore designed to restore cancer cell sensitivity to endocrine treatment [1].
The clinical development of the this compound-exemestane combination has yielded promising results in Phase II and specific Phase III trials, though a key Phase III study was negative. The evidence is summarized in the table below.
Table 1: Efficacy Outcomes from Key Clinical Trials
| Trial (Phase) / Population | Primary Endpoint(s) | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) |
|---|
| ENCORE 301 (Phase II) [1] [2] | PFS | HR 0.73 (95% CI 0.50-1.07); Median: 4.3 vs 2.3 months | HR 0.59 (95% CI 0.36-0.97); Median: 28.1 vs 19.8 months | Not Reported | | E2112 (Phase III) [3] | PFS & OS | HR 0.87 (95% CI 0.67-1.13); Median: 3.3 vs 3.1 months (P=0.30) | HR 0.99 (95% CI 0.82-1.21); Median: 23.4 vs 21.7 months (P=0.94) | 5.8% vs 5.6% | | Chinese Trial (Phase III) [4] [5] | PFS (IRC-assessed) | HR 0.76 (95% CI 0.58-0.98; P=0.046); Median: 6.32 vs 3.72 months | HR 0.75 (95% CI 0.49-1.15); Immature Data | 15.7% vs 10.1% (P=0.192) |
The ENCORE 301 Phase II trial demonstrated a statistically significant improvement in OS and a positive trend in PFS, leading the FDA to grant this compound Breakthrough Therapy designation [1] [2]. However, the subsequent global E2112 Phase III registration trial did not confirm this benefit, showing no significant improvement in PFS or OS [3]. In contrast, a Phase III trial conducted in China met its primary endpoint, demonstrating a statistically significant improvement in PFS, with a 24% reduction in the risk of disease progression or death [4] [5]. Potential reasons for these discrepant results include differences in patient populations, prior treatments (e.g., only 6.5% of patients in the Chinese trial had received prior CDK4/6 inhibitors), and genetic or environmental factors.
The safety profile of the this compound-exemestane combination is characterized by a substantial increase in hematologic toxicities compared to exemestane alone.
Table 2: Common Adverse Events (AEs) Associated with this compound + Exemestane
| Adverse Event | Incidence in this compound Arm (All Grades) | Incidence in Placebo Arm (All Grades) | Most Common Grade ≥3 AEs (this compound Arm) |
|---|---|---|---|
| Neutropenia | 73.2% [5] | 3.4% [5] | 20-43.8% [3] [4] [5] |
| Thrombocytopenia | 66.8% [5] | 12.6% [5] | 3-8.5% [3] [4] [5] |
| Leukopenia | 63.8% [5] | 5.0% [5] | 6.4% [4] [5] |
| Anemia | 21.3% [5] | 6.7% [5] | 8% [3] |
| Fatigue | Frequent [2] | Less Frequent | 4% [3] |
A 2025 meta-analysis confirmed the PFS benefit (HR=0.79) but also the significantly higher risk of grade ≥3 adverse events (RR=3.04) with the this compound-exemestane combination compared to the placebo-exemestane control [6].
The following diagram illustrates the hypothesized molecular mechanism by which this compound overcomes endocrine resistance and synergizes with exemestane.
Diagram 1: Mechanism of Re-sensitization to Endocrine Therapy. this compound inhibits Class I HDACs, leading to histone hyperacetylation and chromatin remodeling. This epigenetic modulation promotes the re-expression of the estrogen receptor (ER) and simultaneously downregulates alternative growth signaling pathways (e.g., HER2/MAPK/AKT). These changes restore the cancer cell's sensitivity to aromatase inhibitors like exemestane, leading to cell growth inhibition and apoptosis [1] [2].
This section provides a detailed methodology for administering this compound in combination with exemestane, based on the protocols from major clinical trials [3] [2] [4].
The treatment is administered in 28-day cycles until disease progression or unacceptable toxicity.
Table 3: Treatment Regimen and Dosing
| Drug | Dose and Route | Schedule (28-Day Cycle) | Notes |
|---|---|---|---|
| This compound | 5 mg, orally | Days 1, 8, 15, and 22 | Taken on an empty stomach. The 5 mg once-weekly dose is the expected global clinical dose [1] [3]. |
| Exemestane | 25 mg, orally | Once daily, from Day 1 to Day 28 | A steroidal aromatase inhibitor. |
| Goserelin (if applicable) | 3.6 mg, subcutaneously | Day 1 of each cycle | Required for premenopausal women and men to achieve ovarian suppression [2] [5]. |
Given the high incidence of hematologic toxicity, proactive monitoring and dose modifications are critical.
A key exploratory objective is to confirm HDAC inhibition and investigate potential biomarkers of response.
The combination of this compound and exemestane represents a biologically rational approach to overcoming endocrine resistance in HR+ advanced breast cancer. While the global Phase III E2112 trial was negative, the positive results from the Chinese Phase III study indicate that the efficacy of this combination may be influenced by specific patient factors or prior therapies. The therapy's utility is tempered by a significant toxicity profile, particularly hematologic AEs, which necessitates careful patient selection and vigilant monitoring. Future research should focus on validating predictive biomarkers, such as protein lysine hyperacetylation in PBMCs, to identify the patient subpopulation most likely to derive benefit from this epigenetic therapy.
1. Therapeutic Rationale and Background Rhabdomyosarcoma (RMS), particularly the metastatic PAX3::FOXO1 fusion-positive Alveolar subtype (ARMS), has a poor prognosis and represents a significant unmet clinical need due to chemotherapy resistance and relapse [1]. The resistance in ARMS has been attributed to a PAX3::FOXO1-mediated cell cycle checkpoint adaptation, driven by an HDAC3-SMARCA4-miR-27a-PAX3::FOXO1 regulatory circuit [1]. Entinostat, an oral, selective Class I Histone Deacetylase (HDAC1-3) inhibitor, can disrupt this circuit. By inhibiting HDAC3, this compound leads to decreased SMARCA4, allowing for the expression of miR-27a, which results in the suppression of the PAX3::FOXO1 oncogene and subsequent chemotherapy sensitization [1].
2. Key In Vivo Findings in PDX Models Recent studies using Patient-Derived Xenograft (PDX) models have demonstrated the potential of this compound, both as a single agent and in combination with standard chemotherapies. PDX models are considered highly predictive as they are generated by directly implanting patient tumor tissue into mice, maintaining the original tumor's characteristics and heterogeneity better than traditional cell-line-derived models [2].
The following table summarizes the efficacy outcomes from a key 2024 study in three PAX3::FOXO1+ ARMS PDX models:
| PDX Model (ARMS, PAX3::FOXO1+) | Single Agent this compound Activity | Combination Therapy with this compound (Synergistic/Additive Findings) |
|---|
| CTG-1008 (Recurrent, Stage IV) | No significant activity [1] | • Vinorelbine + this compound: Significant (p=0.016) • Cyclophosphamide + this compound: Significant (p=0.028) • Doxorubicin/Topotecan + this compound: Positive trend [1] | | CTG-1916 (Recurrent, Stage IV) | No significant activity [1] | • Cyclophosphamide + this compound: Positive trend (p=0.136) [1] | | CTG-2127 (Stage IV) | Exquisitely sensitive (p=0.053) [1] | Not evaluable due to strong monotherapy activity [1] | | Embryonal RMS (ERMS) Model | Modest activity [1] | Modest combination activity [1] |
It is important to note that another study concluded that the addition of this compound to vincristine or actinomycin D showed, at best, modest effects and was in most instances no more effective than the cytotoxic agents alone [3]. This highlights that the combinatorial effect may be context-dependent and vary across specific models and chemotherapeutic agents.
3. Immunomodulatory Effects Beyond direct effects on tumor cells, this compound has shown promise in modulating the tumor immune microenvironment. In syngeneic mouse models of lung and renal cell carcinoma, this compound enhanced the antitumor effect of PD-1 inhibition [4]. The mechanism involves the functional inhibition of Myeloid-Derived Suppressor Cells (MDSCs), reducing their expression of immunosuppressive factors like arginase-1 and iNOS, thereby shifting the microenvironment from immunosuppressive to pro-inflammatory [4]. This provides a strong rationale for combining this compound with immunotherapies.
1. PDX Model Generation and In Vivo Efficacy Testing
2. Ex Vivo MDSC Functional Assay
This protocol assesses the immunomodulatory effect of this compound on MDSCs [4].
The diagram below illustrates the molecular mechanism of this compound in sensitizing ARMS cells to chemotherapy, and the key steps in the in vivo efficacy workflow.
This compound (MS-275) is a class I selective histone deacetylase (HDAC) inhibitor that has emerged as a powerful tool in epigenetic research and cancer therapy development. This synthetic benzamide derivative specifically targets HDAC isoforms 1, 2, and 3, resulting in increased histone acetylation and subsequent alterations in gene expression patterns. This compound's mechanism extends beyond direct anticancer effects to include significant immunomodulatory properties that have made it particularly valuable for combination therapies. Recent research has revealed that this compound influences multiple immune cell populations, including regulatory B cells (Bregs), T cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs), positioning it as a promising candidate for enhancing cancer immunotherapy approaches such as immune checkpoint blockade and cellular therapies.
The molecular pathways affected by this compound are complex and involve multiple transcription factors and signaling pathways. Research has demonstrated that this compound enhances IL-10 expression in B cells through modulation of the NF-κB pathway, promotes LL-37 expression via STAT3 and HIF-1α transcription factors, and sustains chimeric antigen receptor (CAR) expression in engineered NK cells through epigenetic modifications of viral promoters. These diverse mechanisms highlight the importance of precise molecular techniques such as chromatin immunoprecipitation (ChIP) for elucidating this compound's complete mechanism of action and optimizing its therapeutic application.
Table 1: Key Mechanisms and Therapeutic Applications of this compound
| Mechanism Category | Specific Targets/Pathways | Biological Consequences | Therapeutic Applications |
|---|---|---|---|
| Immunomodulatory Effects | IL-10 expression via NF-κB p65 [1] | Increased IL-10+ Breg cells; suppression of effector T cells | Treatment of contact hypersensitivity, autoimmune conditions [1] |
| STAT3/HIF-1α activation [2] | Upregulation of CAMP gene (LL-37) | Enhancement of antimicrobial immunity [2] | |
| PD-L1 upregulation [3] | Improved response to anti-PD-1 therapy | Combination cancer immunotherapy [3] | |
| Epigenetic Effects | HDAC1, 2, 3 inhibition [1] | Increased histone acetylation, chromatin relaxation | Cancer therapy, gene expression modulation [1] |
| SALL4 targeting [4] | Impaired cancer cell growth | SALL4-positive lung cancer treatment [4] | |
| CAR promoter modulation [5] | Sustained CAR expression in NK cells | Enhancement of CAR-NK cell therapy [5] | |
| Combination Therapy | Radiation therapy [3] | Increased CD8+ T cell infiltration, decreased Tregs | Radiosensitization in lung cancer [3] |
| PD-1 blockade [3] | Enhanced IFN-γ production, modified tumor microenvironment | Overcoming immunotherapy resistance [3] |
Chromatin Immunoprecipitation (ChIP) is an indispensable technique for studying protein-DNA interactions in their native chromatin context. The method allows researchers to identify specific genomic regions where transcription factors, histone modifications, or other chromatin-associated proteins are bound, providing crucial insights into gene regulation mechanisms and epigenetic modifications. For this compound research, ChIP enables the precise mapping of how HDAC inhibition alters transcription factor binding and histone modifications at specific gene promoters, helping to elucidate its complex mechanisms of action at the molecular level.
The fundamental principle of ChIP involves cross-linking proteins to DNA in living cells, followed by chromatin fragmentation, target-specific immunoprecipitation, and analysis of associated DNA sequences. This process preserves transient interactions that occur in vivo, making it particularly valuable for studying dynamic processes such as transcriptional activation and epigenetic modifications induced by pharmacological agents like this compound. When properly optimized, ChIP can provide quantitative information about changes in transcription factor binding or histone modifications following drug treatment, enabling researchers to establish direct mechanistic links between HDAC inhibition and specific gene expression changes.
When applying ChIP to study this compound mechanisms, several specific considerations enhance experimental outcomes. For investigating this compound's effect on transcription factor binding, such as NF-κB p65 recruitment to the IL-10 promoter [1], treat B cells with this compound (0.1-1 μM) for 24 hours prior to cross-linking. Include LPS stimulation (0.1-1 μg/mL) as a positive control, as this compound enhances LPS-induced IL-10 expression [1]. For studying histone acetylation changes, consider shorter this compound treatments (2-8 hours) to capture direct effects rather than secondary consequences.
For research on this compound's enhancement of CAR expression in NK cells [5], perform ChIP on CAR-NK cells treated with this compound (0.5-2 μM) for 24-48 hours. Focus on histone acetylation marks (H3K9ac, H3K27ac) at the viral promoter driving CAR expression. When studying this compound's effect on STAT3 and HIF-1α recruitment to the CAMP promoter [2], use HT-29 cells treated with this compound (2.5 μM) for 24 hours, as this model has been validated for this mechanism.
Table 2: Troubleshooting Guide for ChIP Applications in this compound Research
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Background | Non-specific antibody binding | Include isotype control; titrate antibody concentration; increase salt concentration in wash buffers [7] |
| Low Signal | Insfficient cross-linking | Optimize formaldehyde concentration (0.5-2%) and cross-linking time (5-30 min) [7] |
| Inefficient chromatin shearing | Optimize sonication conditions; verify fragment size on agarose gel [6] | |
| Inconsistent Results | Variable cell numbers | Use consistent cell numbers across replicates (1-5 × 10^6 cells per IP) [7] |
| Bead handling inconsistency | Use magnetic separation instead of centrifugation; consistent wash times [6] | |
| No Detection of Expected Changes | Suboptimal this compound treatment | Validate this compound activity by Western blot for acetyl-histone H3; optimize dose and duration |
When interpreting ChIP results in this compound studies, consider that HDAC inhibitors cause global histone hyperacetylation, which may affect many genomic regions beyond specific genes of interest. Therefore, it is crucial to include appropriate control regions in qPCR analyses. For transcription factor studies like NF-κB p65 [1], note that this compound may both directly affect transcription factor binding and indirectly influence it through chromatin relaxation. Always correlate ChIP findings with functional gene expression data (e.g., RT-qPCR for target genes) to establish biological relevance.
For quantitative comparisons, calculate fold-enrichment over control IgG and normalize to input DNA. When comparing this compound-treated samples to controls, use multiple reference gene regions to distinguish specific from global effects. Statistical analysis should account for multiple comparisons when examining multiple genomic regions or time points.
The combination of Chromatin Immunoprecipitation protocols with This compound treatment provides a powerful approach for elucidating the epigenetic mechanisms underlying this HDAC inhibitor's diverse biological effects. The detailed methodologies presented here enable researchers to investigate how this compound modulates transcription factor binding, histone modifications, and chromatin structure at specific genomic loci. These techniques are particularly valuable for understanding this compound's ability to enhance IL-10 expression through NF-κB recruitment, sustain CAR expression in engineered immune cells, and modulate responses to radiation and immunotherapy. As research on epigenetic modulators continues to expand, these standardized protocols will facilitate comparative analyses across studies and accelerate the development of novel this compound-based therapeutic combinations.
1. Key Anticancer Mechanisms of this compound this compound, a class I-selective HDAC inhibitor, exerts its effects through multiple mechanisms [1] [2]:
2. Quantitative Data on this compound's Cytotoxicity The following table summarizes half-maximal inhibitory concentration (IC50) values of this compound from recent studies, demonstrating its potency across different cancer types.
| Cancer Type | Cell Line | Treatment | IC50 Value (μM) | Exposure Time | Assay Type |
|---|---|---|---|---|---|
| Colorectal Cancer [3] | HCT-116 | This compound single agent | 13.65 | 48 hours | MTT |
| Colorectal Cancer [3] | HT-29 | This compound single agent | 20.25 | 48 hours | MTT |
| Hodgkin Lymphoma [1] | L-428, HD-LM2, KM-H2 | SNDX-275 (this compound) single agent | Sub- to lower micromolar range | 72 hours | MTS |
| Small Cell Lung Cancer [4] | Panel of 16 human SCLC lines | This compound single agent | Varies by cell line | 72 hours | MTT |
3. Apoptosis Assay Protocols Detecting apoptosis is crucial for validating this compound's efficacy. Below are detailed protocols for common methods.
Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry [1] This assay distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
Caspase-3 Multiplex Activity Assay [5] This kit allows simultaneous measurement of Caspase-3, -8, and -9 activities.
Western Blot Analysis of Apoptotic Markers [4] [1] This method detects key protein changes during apoptosis.
4. Combination Therapy Strategies this compound shows strong synergy with various agents, which can be quantified using software like CompuSyn [3] or Combenefit [4]. A Combination Index (CI) < 1 indicates synergy [3].
| Combination Partner | Cancer Model | Observed Effect |
|---|---|---|
| Genistein (soy isoflavone) [3] | Colorectal Cancer (HT-29) | Synergistic cytotoxicity (CI=0.6); enhanced reduction of CDC25A expression and colony formation. |
| Bcl-2 inhibitors (ABT-737, Obatoclax) [1] | Hodgkin Lymphoma | Significant enhancement of this compound-induced cell death. |
| Chemotherapeutics (Cisplatin, Irinotecan) [4] | Small Cell Lung Cancer (SCLC) | Strong synergy, especially in resistant cell lines; increased DNA damage and reduced repair. |
| Isothiocyanates (e.g., Sulforaphane) [5] | Malignant Melanoma | Enhanced cytotoxicity and apoptosis; further reduction of HDAC6 and Sirt1 protein levels. |
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing this compound's efficacy and its core mechanism of action leading to apoptosis.
Diagram 1: this compound Apoptosis Assay Workflow This chart outlines the key steps from cell culture to data analysis in an this compound treatment experiment.
Diagram 2: Molecular Mechanism of this compound-Induced Apoptosis This chart summarizes the key molecular pathways activated by this compound that lead to cancer cell death.
The table below summarizes the efficacy and safety outcomes of entinostat and nivolumab across different cancer types from recent phase 1 and 2 clinical trials.
| Cancer Type | Trial Phase | Patient Number | Objective Response Rate (ORR) | Key Efficacy Findings | Common Grade ≥3 TRAEs |
|---|
| Pancreatic Ductal Adenocarcinoma [1] [2] [3] | Phase II | 27 (evaluable) | 11.1% (3/27) | - 3 partial responses (PR) with median duration of 10.2 months [1] [2].
For researchers aiming to validate or build upon these findings, here are the detailed methodologies from the cited trials.
This regimen is based on the recommended phase 2 dose (RP2D) established in the phase I study [5] [7].
The following assays were used in these trials to analyze immune cell populations and gene expression changes.
Mass Cytometry (CyTOF): Used for high-dimensional immunophenotyping of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating immune cells [1] [4].
Multiplex Immunohistochemistry (mIHC): Used to spatially quantify T-cell populations within the tumor microenvironment [1] [5].
RNA Sequencing (RNA-seq): Used to profile global gene expression changes in tumor biopsies pre- and post-treatment [1] [2].
The synergistic effect of this compound and nivolumab is achieved through coordinated modulation of both myeloid and T-cell compartments. The diagram below illustrates the proposed mechanism by which this combination reprograms the immunosuppressive tumor microenvironment (TME) to enhance anti-tumor immunity.
Diagram Title: this compound and Nivolumab Synergy in the Tumor Microenvironment
The diagram illustrates how This compound (blue) targets the immunosuppressive landscape by repolarizing myeloid-derived suppressor cells (MDSCs), reducing regulatory T-cell (Treg) function, and enhancing tumor antigen presentation via MHC molecules [1] [8]. Concurrently, nivolumab (yellow) blocks the PD-1/PD-L1 interaction, preventing one of the primary mechanisms of T-cell exhaustion [2]. Together, this dual approach facilitates a more robust attack by effector T-cells (green) on cancer cells.
Entinostat is a selective class I histone deacetylase (HDAC) inhibitor that targets HDAC1 and HDAC3. Beyond its direct antitumor effects, it significantly remodels the tumor immune microenvironment, making it a promising candidate for combination immunotherapy [1]. Research demonstrates that this compound's efficacy is profoundly influenced by an intact immune system, with studies in immunocompetent mice showing 90% tumor growth inhibition compared to only 30% in immunodeficient models [1]. Its primary immunomodulatory mechanisms include enhancing antigen presentation, modulating immune cell populations, and synergizing with existing immunotherapies like immune checkpoint inhibitors (ICIs) and radiotherapy [2] [1].
The following tables summarize quantitative flow cytometry data from key studies investigating this compound in different cancer models.
Table 1: Immune Cell Population Changes in LL/2 Lung Cancer Model after Combination Treatment (IR + this compound) [2]
| Immune Cell Type | Change vs. Sham Control | Key Observations |
|---|---|---|
| Myeloid-Derived Suppressor Cells (MDSCs) | Increase | Combination treatment increased infiltration; specific increase in polymorphonuclear (PMN)-MDSC subset. |
| PD-L1+ MDSCs | Significant Increase | Higher population in the combination treatment group. |
| CD8+ T cells (IFN-γ producing) | Increase | Co-treatment with this compound and IR further increased this population over IR alone. |
| Regulatory T cells (Tregs) | Decrease | This compound combined with IR decreased the Treg fraction. |
Table 2: Immune Cell Population Changes in BBN963 Bladder Cancer Model after this compound Monotherapy [1]
| Immune Cell Type | Change vs. Vehicle Control | Key Observations |
|---|---|---|
| CD8+ Effector Memory T cells | Increase | Majority were effector memory T cells, indicating an antigen-experienced response. |
| Monocytic MDSCs (M-MDSCs) | Decrease | This subset was potently suppressive of T cell expansion and was selectively depleted. |
| Regulatory T cells (Tregs) | Decrease | Consistent with the reduction of immunosuppressive cells. |
| Granulocytic MDSCs (G-MDSCs) | No Significant Change | This subset did not show significant suppressive capacity in this model. |
This protocol is adapted from studies using the Lewis Lung Carcinoma (LL/2) model [2].
This protocol is based on a study using human liver cancer tissue [3].
This compound remodels the tumor microenvironment through multiple mechanisms. Transcriptomic analysis (RNA-seq) of tumors from the LL/2 model revealed that this compound, especially when combined with radiation, enhances activity in the IL-6/JAK/STAT3 and interferon-gamma (IFN-γ) signaling pathways [2]. It also upregulates the expression of immune checkpoint molecules, including PD-1 (Pdcd1), PD-L1 (CD274), and PD-L2 (Pdcd1lg2), which may contribute to the enhanced efficacy of subsequent anti-PD-1 therapy [2]. A tumor cell-intrinsic mechanism was identified in bladder cancer models, where this compound promotes immune editing of tumor neoantigens, effectively reshaping the expressed neoantigen landscape to make the tumor more visible to the immune system [1].
The diagram below illustrates the core mechanistic workflow of this compound's action in the tumor microenvironment.
Mechanistic Workflow of this compound's Immunomodulatory Action: This diagram illustrates how this compound, via HDAC inhibition, triggers a cascade of events in the tumor microenvironment that leads to an enhanced antitumor immune response. Key steps include chromatin remodeling, enhanced antigen presentation, immune checkpoint upregulation, and shifts in key immune cell populations.
For the immune profiling detailed in these protocols, several tools can process and visualize complex flow cytometry data:
This compound is a potent immunomodulator that enhances antitumor immunity by creating a more favorable tumor microenvironment. The application notes and detailed protocols provided here, centered around robust flow cytometry immune profiling, offer a solid foundation for researchers to explore and validate these combination strategies in their own work.
Epigenetic therapy represents a transformative approach in oncology, targeting the reversible molecular mechanisms that regulate gene expression without altering the DNA sequence itself. Combination therapy using a DNA methyltransferase inhibitor (DNMTi) like azacitidine and a histone deacetylase inhibitor (HDACi) like entinostat is founded on the premise of synergistic reactivation of silenced tumor suppressor genes. This synergy occurs because DNA hypermethylation and histone deacetylation often work cooperatively to maintain a repressive chromatin state. DNMT inhibitors like azacitidine incorporate into DNA, leading to the degradation of DNMT1 and genome-wide DNA demethylation. Subsequently, HDAC inhibitors like this compound prevent the removal of acetyl groups from histone tails, promoting a more open chromatin configuration that facilitates the re-expression of critically silenced genes [1] [2].
The application of this combination has been explored across various malignancies, including hematological cancers and solid tumors, with the goal of reversing epigenetic silencing and restoring normal cellular function or sensitizing cancer cells to other treatments [3] [2]. The following sections provide a detailed breakdown of clinical trial outcomes, practical protocols for in vitro and in vivo application, and essential safety considerations for researchers and clinicians.
The clinical efficacy of the azacitidine and this compound combination has been evaluated in several phase II trials across different cancer types. The results, summarized in the table below, highlight a trend where significant clinical activity, as defined by RECIST criteria, has been challenging to achieve in advanced solid tumors. However, evidence of biological and epigenetic activity has been consistently observed.
Table 1: Summary of Clinical Trial Outcomes for Azacitidine and this compound Combination
| Cancer Type | Trial Design | Primary Endpoint (Result) | Key Efficacy Findings | Reference |
|---|
| Metastatic Colorectal Cancer (mCRC) | Phase II, two cohorts (heavily pre-treated) | RECIST Response (0% ORR in both cohorts) | - Median PFS: 1.9 months
The data from these trials indicate that while the azacitidine and this compound combination is generally well-tolerated, its utility as a direct cytotoxic regimen in heavily pre-treated solid tumors is limited. The absence of objective responses in colorectal and triple-negative breast cancer underscores the challenge of achieving tumor regression with epigenetic therapy alone in advanced disease settings [1] [5]. However, the correlation between DNA demethylation and improved progression-free survival in colorectal cancer, along with the re-expression of the estrogen receptor in breast cancer, provides compelling proof-of-concept that the therapy is hitting its intended epigenetic targets and can induce biologically relevant changes [1] [5]. The negative result in the randomized MDS/AML trial, where the combination was inferior to azacitidine monotherapy and associated with pharmacodynamic antagonism, highlights the complexity of combining epigenetic drugs and the critical importance of scheduling and mechanism [6] [7].
This section provides standardized methodologies for evaluating the azacitidine and this compound combination in preclinical models, which are crucial for mechanistic studies and drug development.
This protocol is designed to assess the direct cytotoxic effects and the epigenetic "priming" effect of the combination on cancer cell lines.
Table 2: In Vitro Drug Treatment Protocol for Epigenetic Priming
| Step | Parameter | Specification | Notes |
|---|---|---|---|
| 1. Pre-treatment | Drugs | Azacitidine, this compound, Combination | Use DMSO for vehicle control. |
| Azacitidine Dose | 500 nM | Administer every 24 hours for 72 hours. | |
| This compound Dose | 50 nM | Add for the final 24 hours of the 72-hour pre-treatment. | |
| Duration | 72 hours | [8] | |
| 2. Drug-Free Incubation | Duration | 7 days | Allows for recovery and expression of re-activated genes. |
| 3. Chemotherapy Challenge | Re-plating | Seed at equal density | - |
| Chemotherapeutic Agents | Cisplatin, Docetaxel, Irinotecan, etc. | Treat for 72 hours. | |
| 4. Viability Assessment | Assay | Cell Titer-Glo Luminescent Assay | Measure ATP levels as a proxy for cell viability. |
| Analysis | Non-linear regression to calculate IC₅₀ | Compare IC₅₀ values between pre-treatment conditions. [8] |
The following diagram illustrates the workflow for the in vitro epigenetic priming experiment.
This protocol outlines the steps for evaluating the combination therapy in patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.
The synergistic effect of azacitidine and this compound is achieved through sequential targeting of complementary epigenetic pathways. The following diagram illustrates the key mechanistic steps.
Azacitidine is a pyrimidine nucleoside analog that is incorporated into DNA and RNA. Upon incorporation into DNA, it covalently binds and depletes DNA methyltransferases (DNMTs), leading to passive DNA demethylation during subsequent rounds of cell division. This results in the genome-wide loss of DNA methylation, particularly at the promoter CpG islands of silenced genes [2]. However, DNA demethylation alone may be insufficient for robust gene re-expression due to a repressive chromatin structure maintained by histone deacetylases (HDACs). This compound, a class I selective HDAC inhibitor, blocks the removal of acetyl groups from histone tails (e.g., H3 and H4). Histone hyperacetylation neutralizes their positive charge, reducing the affinity for DNA and promoting a more open, transcriptionally permissive chromatin state. The sequential and complementary action of these two agents—first "unlocking" the DNA methyl mark and then "opening" the chromatin structure—synergistically reactivates the expression of key tumor suppressor genes, such as CDKN2A, SFRP1, and ESR1 [1] [5] [2].
Based on pooled data from multiple clinical trials, the combination of azacitidine and this compound has a manageable safety profile. The most common adverse events (AEs) are hematological and gastrointestinal, consistent with the known effects of each agent.
Table 3: Common Adverse Events Associated with Azacitidine and this compound Combination Therapy
| Adverse Event Category | Specific Events (Grade 1-4) | Management Notes |
|---|
| Hematological Toxicities | Anemia, Lymphopenia, Neutropenia, Thrombocytopenia | - Monitor blood counts regularly.
In the phase II colorectal cancer trial, an initial safety boundary was crossed, but a review determined that the toxicities were likely related to underlying disease progression in heavily pre-treated patients rather than the study drugs. The protocol was subsequently amended to enroll patients with less prior therapy and lower disease burden, which improved tolerability [1]. Dose reductions for both azacitidine and this compound are effective strategies for managing persistent or severe toxicities.
The combination of this compound and azacitidine has demonstrated compelling proof-of-concept as an epigenetic therapy, with evidence of target engagement and biological activity across cancer types. However, its future development requires strategic reconsideration. Moving forward, research should focus on:
This compound is an oral, class-I selective histone deacetylase (HDAC) inhibitor currently under investigation in combination with exemestane for the treatment of hormone receptor-positive (HR+) advanced breast cancer. HDAC inhibitors modulate gene expression and protein function through epigenetic modification, primarily by increasing acetylation of histone lysine residues on chromatin, leading to altered transcriptional activity. In breast cancer models, this compound has been shown to reverse endocrine resistance through multiple mechanisms, including promotion of estrogen receptor (ER) re-expression and modulation of key signaling pathways. Beyond these direct antitumor effects, this compound also demonstrates immunomodulatory activity by affecting T-cell function and myeloid-derived suppressor cells (MDSCs). These multifaceted mechanisms make biomarker development particularly important for identifying patients most likely to benefit from treatment.
The primary pharmacodynamic biomarker for this compound activity is lysine acetylation (Ac-K) in peripheral blood mononuclear cells (PBMCs), which provides a direct measure of HDAC inhibition. In the ENCORE 301 phase II trial, patients exhibiting lysine hyperacetylation in PBMCs after two weeks of this compound treatment demonstrated significantly improved progression-free survival (median 8.5 months) compared to those without hyperacetylation (median 2.7 months), with a hazard ratio of 0.32 [1]. This established PBMC lysine acetylation as a robust predictive biomarker. Additional exploratory biomarkers include immune cell profiles (CD4+ HLA-DR+ T-cells, CD86+ dendritic cells), plasma chemokine levels (IP-10), and ESR1 mutation status in circulating tumor DNA, which provide complementary information on drug mechanism and potential resistance patterns [1].
Table 1: Clinical Efficacy Correlations with Biomarkers in this compound Trials
| Biomarker Category | Specific Marker | Measurement Method | Clinical Correlation | Statistical Significance |
|---|---|---|---|---|
| Primary PD Biomarker | Lysine acetylation in PBMCs | Flow cytometry (anti-acetylated lysine antibody) | Improved PFS in hyperacetylated patients (8.5 vs 2.7 months) | HR 0.32; 95% CI 0.13-0.79 [1] |
| Immune Activation | CD4+ HLA-DR+ T-cells | Multiparameter flow cytometry | Correlation with treatment response | Exploratory analysis [1] |
| Immune Activation | CD86 expression on dendritic cells | Multiparameter flow cytometry | Correlation with treatment response | Exploratory analysis [1] |
| Plasma Chemokine | IP-10 (IFN-γ-induced protein 10) | Custom MAP assay (39 analytes) | Association with improved PFS | Exploratory analysis [1] |
| T-cell Activation | CD69+ T-cells | Flow cytometry | Greater increase in patients with SD ≥6 months | Phase 1 observation [2] |
| Genetic Biomarker | ESR1 Y537S mutation | Plasma ctDNA (OncoBEAM BEAMing dPCR) | Trend toward PFS benefit with this compound | Exploratory subgroup analysis [1] |
Table 2: Correlation Between this compound PK Parameters and Pharmacodynamic Effects
| This compound Dose | PK Parameter | Ac-K Response | T-cell Activation | Clinical Outcome |
|---|---|---|---|---|
| 3 mg once weekly | AUC: 432 ng•h/mL [2] | Dose-dependent increase | Moderate CD69 increase | Stable disease ≥6 months in some patients [2] |
| 5 mg once weekly | AUC: 860 ng•h/mL [2] | Dose-dependent increase | Substantial CD69 increase | Median PFS 13.9 months in phase 1 [2] |
| 10 mg every 2 weeks | Single dose data [2] | Dose-dependent increase | Data not reported | Well tolerated [2] |
| Correlation Strength | Strong correlation with Ac-K | Direct correlation with dose | Potential correlation with clinical benefit | Exposure-response relationship supported [2] |
Patient blood samples should be collected in sodium heparin tubes at baseline (pre-dose) and at specific timepoints following this compound administration, with critical sampling at 2 weeks post-treatment based on the established predictive value of this timepoint. The sample processing workflow begins with density gradient centrifugation using Ficoll-Paque PLUS to separate PBMCs from whole blood. Centrifuge 15-20 mL of blood at 400-500 × g for 30-40 minutes at room temperature with the brake disengaged. Carefully collect the PBMC interface layer and wash cells twice with phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA). Perform cell counting using a hemocytometer or automated cell counter, assessing viability via trypan blue exclusion, with minimum acceptability set at >95% viability. Aliquot 1-2 million cells per staining condition for subsequent analysis, with remaining cells cryopreserved in fetal bovine serum (FBS) with 10% DMSO for potential future analyses [1].
Surface marker staining is performed first by resuspending PBMCs in flow cytometry staining buffer and incubating with fluorochrome-conjugated antibodies against CD3 (T-cells), CD19 (B-cells), and CD14 (monocytes) for 30 minutes at 4°C in the dark. After surface staining, cells are washed twice and fixed using 1-4% paraformaldehyde for 10 minutes at room temperature. For intracellular acetylated lysine detection, permeabilize cells using ice-cold methanol (90-100%) or commercial permeabilization buffers, incubating for 30 minutes at 4°C. After permeabilization, wash cells and incubate with anti-acetylated lysine monoclonal antibody (Clone 15G10, BioLegend, Cat. 623406) for 45-60 minutes at room temperature. Include appropriate isotype controls and compensation beads in each experiment. Finally, resuspend cells in flow cytometry buffer and acquire data using a flow cytometer capable of detecting the chosen fluorochromes, collecting a minimum of 50,000 events per sample in the lymphocyte gate [1].
Flow cytometric data analysis should begin with quality control checks including assessment of sample viability, staining intensity, and instrument performance. Create sequential gating strategies to first exclude debris and doublets, then select lymphocyte populations based on forward and side scatter properties, followed by sub-gating on specific immune cell subsets using surface markers (CD3+ for T-cells, CD19+ for B-cells, CD14+ for monocytes). The median fluorescence intensity (MFI) of acetylated lysine staining within each cell population should be quantified and normalized to baseline values. Statistical analysis typically employs non-parametric tests (Wilcoxon signed-rank test for paired samples, Mann-Whitney U test for unpaired samples) with significance set at p < 0.05. The critical threshold for hyperacetylation is defined as an increase in lysine acetylation MFI exceeding the median change observed in the patient population, which in previous studies has been associated with significantly improved clinical outcomes [1].
Comprehensive immune monitoring provides valuable insights into this compound's mechanism of action beyond direct HDAC inhibition. For detailed immunophenotyping, extend the basic staining panel to include antibodies against CD4, CD8, HLA-DR, inducible T-cell co-stimulator (ICOS), and CD86. Include viability dyes to exclude dead cells from analysis. For intracellular cytokine staining, stimulate PBMCs with PMA/ionomycin in the presence of brefeldin A for 4-6 hours before surface staining, fixation, and permeabilization. Data analysis should focus on both the percentage of positive cells and geometric MFI for activation markers, with particular attention to CD4+ HLA-DR+ T-cells and CD86+ dendritic cells, which have shown promise as correlative biomarkers in previous trials [1].
Blood collection for plasma analysis requires EDTA tubes, with plasma separated by centrifugation at 1000-2000 × g for 10-15 minutes within 30-60 minutes of collection. Aliquot and immediately freeze plasma at -80°C until analysis. The multi-analyte profiling should focus on IFN-γ-induced protein 10 (IP-10/CXCL10), which has demonstrated correlation with this compound response in previous studies. Use customized Luminex-based assays or similar multiplex platforms to measure IP-10 alongside other relevant analytes (minimum 39-plex panel). Include appropriate standards, controls, and duplicates in each run, with any samples showing high coefficients of variation (>15-20%) reanalyzed. Data should be normalized to protein concentration and expressed as pg/mL, with fold-changes from baseline calculated for correlation with clinical outcomes [1].
Liquid biopsy approaches provide non-invasive methods for monitoring tumor genetics during this compound treatment. Isolate cell-free DNA from patient plasma collected in Streck Cell-Free DNA BCT or similar specialized tubes, using the QIAamp Circulating Nucleic Acid Kit or similar commercial kits. For ESR1 mutation detection, employ digital PCR technologies such as the OncoBEAM BEAMing platform, which offers high sensitivity (0.01-0.1%) for mutant allele detection. The panel should specifically target ESR1 Y537S and D538G mutations, which are common in endocrine-resistant breast cancer, alongside PIK3CA mutations as additional biomarkers. Analyze results as mutant allele frequency (MAF), with significant changes defined as >2-fold increase or decrease from baseline, or complete clearance of detectable mutations [1].
The following diagram illustrates the comprehensive biomarker analysis workflow from sample collection through data interpretation:
Biomarker Analysis Workflow for this compound Studies illustrates the integrated approach to biomarker assessment, highlighting the parallel processing of different sample types and the ultimate correlation with clinical outcomes. The workflow begins with appropriate sample collection using different tube types optimized for each analyte, proceeds through specialized processing techniques for each biomarker class, and culminates in comprehensive data analysis that integrates biomarker measurements with clinical response parameters. This systematic approach ensures reliable biomarker data that can inform both clinical decision-making and further drug development.
The following diagram illustrates the relationship between this compound's mechanisms of action and the corresponding biomarkers measured in clinical studies:
This compound Mechanisms and Corresponding Biomarkers maps the pathways through which this compound exerts its antitumor effects and identifies the measurable biomarkers associated with each mechanism. The epigenetic effects of HDAC inhibition directly lead to increased lysine acetylation, which serves as the primary pharmacodynamic biomarker. Simultaneously, immune modulatory effects result in T-cell activation and dendritic cell maturation, measurable through specific cell surface markers. The direct cellular effects on cancer cells include cell cycle arrest and apoptosis, while the biomarker measurements provide a comprehensive view of drug activity across multiple biological systems, enabling a holistic assessment of this compound's pharmacological effects in patients.
The biomarker protocols detailed in these application notes provide a standardized framework for assessing this compound activity in clinical trials. The lysine acetylation assay in PBMCs serves as a robust pharmacodynamic marker that can guide dose optimization and patient selection strategies. The correlation between early acetylation changes and long-term clinical outcomes enables this biomarker to function as a potential surrogate endpoint in early-phase trials. Furthermore, the exploratory immune and genetic biomarkers offer opportunities for developing predictive signatures that can identify patient subgroups with enhanced benefit from this compound therapy.
For researchers implementing these protocols, key recommendations include: establishing validated standard operating procedures for sample processing to minimize pre-analytical variability; implementing rigorous quality control measures for flow cytometry including instrument calibration and compensation controls; and planning for integrated analysis of multiple biomarker classes to capture the multifaceted mechanisms of this compound action. These comprehensive biomarker approaches will continue to play a critical role in the development of this compound and other epigenetic therapies, potentially enabling more personalized treatment approaches for patients with advanced breast cancer and other malignancies.
The table below summarizes the incidence of key hematologic adverse events (AEs) observed in clinical trials. Neutropenia and thrombocytopenia are the most common and significant dose-limiting toxicities [1] [2].
| Adverse Event | Incidence (Grade 3/4) | Notes and Characteristics |
|---|---|---|
| Neutropenia | 31.6% - 38% [1] | Most frequent Grade 3/4 AE; observed as a dose-limiting toxicity (DLT) in combination regimens [1] [3]. |
| Thrombocytopenia | 9.5% - 15.8% [1] | Common Grade 3/4 AE; linked to inhibition of HDAC1 & HDAC2 and higher volume of drug distribution [2]. |
| Anemia | 9.5% [1] | Reported as a Grade 3/4 event. |
| Leukopenia | Reported (grade not specified) [3] | Observed in combination therapy studies. |
Consistent and vigilant hematologic monitoring is crucial for patient safety. The following protocol synthesizes methodologies from multiple clinical trials [4] [1] [5].
Key Monitoring Schedule:
Adverse events should be graded according to standards like the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [5].
The following diagram illustrates the core workflow for managing hematologic toxicity during a treatment cycle:
When significant hematologic toxicity (Grade 3/4) occurs, the following management strategies are recommended:
Q1: What are the most critical blood counts to monitor in real-time during a study with this compound? A1: Absolute Neutrophil Count (ANC) and platelet count are the most critical. These are the most frequent causes of Grade 3/4 adverse events and dose-limiting toxicities, requiring immediate intervention according to protocol [1] [3].
Q2: How does this compound's hematologic toxicity profile compare to other HDAC inhibitors? A2: While all HDAC inhibitors can cause myelosuppression, their specific profiles differ. For instance, thrombocytopenia is strongly linked to dual inhibition of HDAC1 and HDAC2, which is common to several HDACis. However, the severity and incidence can vary based on the drug's selectivity, pharmacokinetics (like volume of distribution), and combination regimen [2].
Q3: What is a recommended safe starting dose for this compound in a new clinical trial design? A3: Based on the provided studies, 5 mg orally once weekly is a dose that has been used repeatedly in multiple phase II trials and has demonstrated a manageable safety profile in Chinese populations for breast cancer and in combination with immunotherapies for other cancers [4] [1] [5]. Doses of 7 mg/week and higher have shown a significant increase in Grade 3/4 toxicities [1].
While direct reports of reversible lung injury are not found in the search results, understanding the drug's overall safety and immunological effects is crucial for monitoring and investigating pulmonary events.
The table below summarizes key safety and biological response information relevant to lung injury investigation [1] [2]:
| Aspect | Details for Investigators |
|---|---|
| Common Adverse Events | Manageable hematologic toxicities (neutropenia, thrombocytopenia), gastrointestinal discomfort, fatigue [2]. |
| Relevant Immunological Action | Reprograms tumor microenvironment; reduces immunosuppressive cells (MDSCs, Tregs); can increase immune infiltration and cytokine signaling (e.g., IFN-γ) [3] [4] [5]. |
| Implication for Lung Monitoring | Immune activation and cytokine release could contribute to inflammatory lung events. Monitor for signs of pneumonitis, especially in combination with immunotherapy [4]. |
For researchers needing to proactively investigate the potential for pulmonary injury in preclinical models, the following workflow outlines a comprehensive assessment strategy. This protocol synthesizes concepts from in vivo study methodologies present in the search results [6] [4] [5].
Q: A preclinical study shows unexpected respiratory distress in a group receiving this compound combined with anti-PD-1. What is the immediate investigation strategy?
Q: What are the critical immunological pathways to examine when investigating lung inflammation?
Q: No significant histologic lung damage is found, but BAL fluid shows elevated cytokines. How should this be interpreted?
The tables below summarize the primary mechanisms of resistance to Entinostat and the most promising combination strategies to overcome them, as identified in recent literature.
Table 1: Documented Resistance Mechanisms and Reversal Strategies
| Resistance Mechanism | Description | Proposed Reversal Strategy | Key Signaling/Pathways Affected |
|---|---|---|---|
| Compensatory Epigenetic Signaling | Inhibition of HDACs leads to increased histone acetylation, which can be "read" by BET proteins, sustaining the expression of pro-survival genes. | Combine with Bromodomain and Extra-Terminal (BET) inhibitors (e.g., JQ1, OTX015). [1] | MYC, BCL-2, Survivin; BRD4-driven transcription. [1] |
| Enhanced DNA Damage Repair (DDR) | Cancer cells upregulate DDR pathways to repair the DNA damage that contributes to this compound's and chemotherapy's cytotoxic effects. | Combine with DNA-damaging agents (e.g., Cisplatin) and target DDR. This compound itself can suppress DDR gene expression. [2] | ATR, ATM, Chk1/2; Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) pathways. [2] |
| Immune-Suppressive Tumor Microenvironment (TME) | The TME can limit the efficacy of immunotherapies and, by extension, the immunomodulatory effects of this compound. | Combine with immunotherapeutic agents (e.g., IL-15 superagonist N-803, cancer vaccines, Immune Checkpoint Inhibitors). [3] | FOXO1, p21; Reduction in Tregs and MDSCs; Increased CD8+ T-cell infiltration and granzyme B. [3] |
| Upregulation of Anti-Apoptotic Proteins | Cancer cells survive by increasing the expression of proteins that inhibit programmed cell death. | Combination therapies can shift the balance toward pro-apoptotic signals. [1] [2] | Increased expression of pro-apoptotic Bim and FOXO1; Reduction of BCL-2. [1] |
Table 2: Efficacy of Combination Therapies in Preclinical Models
| Combination Therapy | Cancer Model (Cell Line) | Observed Effect & Synergy | Key Readouts |
|---|---|---|---|
| This compound + BETi (JQ1/OTX015) + Cisplatin | Urothelial Carcinoma (J82, T24, resistant variants). [1] | Complete or partial reversal of cisplatin resistance. Highly synergistic. [1] | ↑ Caspase-mediated apoptosis; ↑ p21, Bim, FOXO1; Synergy measured by Chou-Talalay. [1] |
| This compound + N-803 + Vaccine | MC38-CEA colon carcinoma, 4T1 triple-negative breast cancer. [3] | Significant tumor control and reduced metastasis. Synergistic. [3] | ↑ Activated CD8+ T-cells in TME; ↑ Granzyme B; ↓ Tregs; ↓ VISTA checkpoint. [3] |
| This compound + Cisplatin | Cisplatin-resistant tumor cells. [2] | Synergistic toxicity in resistant cells. [2] | Inhibition of CisPt-stimulated DDR; ↓ DSB- and BER-related genes; Altered p53 phosphorylation/acetylation. [2] |
Here are detailed methodologies for critical experiments cited in the research, which can be adapted for in vitro resistance studies.
This protocol is designed to test the ability of this compound and a BET inhibitor to re-sensitize resistant cancer cells to cisplatin.
1. Cell Lines and Culture:
2. Reagents:
3. Treatment Schedule (Critical):
4. Viability and Synergy Analysis:
5. Apoptosis and Protein Analysis:
This protocol outlines how to test this compound in combination with immunotherapy in a murine model.
1. Animal and Tumor Model:
2. Treatment Groups:
3. Key Endpoint Analyses:
The following diagrams, created with DOT language, illustrate the core mechanisms and experimental designs.
Diagram 1: Overcoming resistance via this compound and BET inhibitor combination. This compound inhibits HDACs, leading to histone hyperacetylation. BET proteins bind to these acetylated histones to drive pro-survival gene expression, a key resistance pathway. Adding a BET inhibitor blocks this interaction, synergistically promoting cancer cell death. [1] [4]
Diagram 2: Workflow for key experiments. The top flow (blue) outlines the cell-based synergy assay, while the bottom flow (green) outlines the in vivo study to evaluate immune-mediated effects of combination therapy. [1] [3]
Q1: What is the most critical factor for a successful this compound + BETi + Chemotherapy combination experiment? A1: The treatment sequence is critical. Research shows that pre-treating cells with this compound and a BET inhibitor for 24 hours before adding cisplatin is essential for completely reversing chemoresistance. Adding all agents simultaneously yields inferior results. [1]
Q2: How can we confirm that our combination therapy is specifically targeting the tumor and sparing healthy cells? A2: Always include relevant non-cancerous cell lines (e.g., HBLAK, HEK293) in your viability assays. The synergistic combinations identified (e.g., this compound+BETi+Cisplatin) have demonstrated at least a 4-fold higher selectivity for cancer cells over non-cancerous controls. [1]
Q3: Beyond cell viability, what are the key molecular readouts to confirm the mechanism of action? A3:
Q4: Are there any clinical-stage BET inhibitors that we should prioritize for our studies? A4: Yes. While JQ1 is a powerful tool compound, it has a short half-life. For more translatable studies, consider using OTX015 (Birabresib) or JQ35, which are BET inhibitors that have already entered clinical trials. [1]
The table below consolidates the essential data for handling Entinostat in the laboratory.
| Specification | Details | Source / Citation |
|---|---|---|
| Solubility in DMSO | ≥ 18.8 mg/mL (50 mM); up to 25 mg/mL with slight warming [1] [2] [3] | [4] [1] [2] |
| Stock Solution Concentration | 10 mM - 50 mM (in DMSO) is common for cell culture [4] [2] | [4] [2] |
| Storage of Solid | -20°C, protected from moisture and light [1] [5] [2] | [1] [5] [2] |
| Storage of Solution | -20°C; use shortly after preparation (up to 1 week) [3] | [4] [3] |
| Appearance | White to off-white crystalline solid [1] [2] [3] | [1] [2] [3] |
For a 10 mM stock solution in DMSO, you can follow this workflow:
Q1: What is the typical working concentration for cell culture experiments? The effective concentration varies by cell line. The average IC50 for tumor cell proliferation is around 2.57 µM, but specific cell lines can be much more sensitive, with IC50 values as low as 0.061 µM [6] [4]. A dose-response experiment is necessary to determine the optimal concentration for your specific model.
Q2: Can this compound be dissolved in solvents other than DMSO? While DMSO is the preferred and best-documented solvent, one source indicates solubility in ethanol at ≥ 7.4 mg/mL with ultrasonication [2]. However, DMSO remains the standard for in vitro research.
Q3: How long can I store a prepared this compound solution? The solid powder is stable for at least 12 months when stored properly at -20°C [1]. However, solutions in DMSO have a shorter shelf life. It is recommended to store them at -20°C and use them within one week [3].
The table below summarizes the key information for handling Entinostat in a laboratory setting.
| Property | Specification / Recommendation |
|---|---|
| Recommended Storage | -20°C [1] [2] |
| Shipping Condition | Ambient temperature [1] |
| Physical Form | Off-white to white solid [1] [2] |
| Solubility | Soluble in DMSO and methanol [1] [2] |
| Purity | >98.5% [1] |
For safe laboratory handling, please adhere to the following precautions:
The provided search results do not contain specific studies on this compound's stability regarding factors like pH, thermal stress, or long-term shelf-life. To establish robust in-house stability protocols, you may consider the following:
The diagram below outlines a logical workflow for handling this compound upon arrival and preparing it for experiments.
| Immune Cell Population | Effect of this compound | Optimization Goal / Note |
|---|---|---|
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduces immunosuppressive monocytic M-MDSCs [1] [2]. | Decrease suppressive function, not always number [2]. |
| Regulatory T Cells (Tregs) | Decreases population and suppressive activity [3] [4]. | Reduce suppression of anti-tumor immunity. |
| CD8+ T Cells | Increases infiltration, effector memory population, and IFN-γ production [1] [3]. | Enhance cytotoxic function and persistence. |
| Tumor Cell Antigen Presentation | Upregulates MHC class I/II and antigen-processing machinery (e.g., TAP1) [5] [3]. | Improve tumor cell visibility to immune system. |
| Chimeric Antigen Receptor (CAR) Cells | Sustains/improves CAR expression in NK cells in a promoter-dependent manner (e.g., CMV promoter) [6]. | Prevent transgene silencing during expansion. Critical for cell therapy. |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your profiling work.
This workflow is commonly used to assess the combined effect of this compound and other therapies [1] [3] [4].
Key Steps and Optimization Notes:
This protocol is for optimizing CAR immune cell therapy, based on findings that this compound prevents CAR silencing [6].
Key Steps and Optimization Notes:
Why is Entinostat monotherapy ineffective in many solid tumors? The tumor microenvironment (TME) in many solid cancers is "cold" or immunosuppressive, dominated by cells that shut down anti-tumor immune responses. As a single agent, this compound may be insufficient to overcome this strong immunosuppression on its own [1] [2].
What are the main strategic solutions to overcome this limitation? The primary strategy is rational combination therapy. Research focuses on combining this compound with other agents to create a synergistic effect. The main approaches include:
What are the common adverse effects to anticipate in experiments? The most common grade ≥3 adverse effects observed in clinical trials are hematological, including neutropenia, thrombocytopenia, lymphopenia, and anemia. Common non-hematological effects include fatigue and electrolyte imbalances like hyponatremia [6] [2] [7].
The table below summarizes the clinical evidence for key combination strategies.
| Combination Strategy | Mechanistic Rationale | Example Clinical/Preclinical Context | Reported Efficacy Outcome |
|---|---|---|---|
| With Immune Checkpoint Inhibitors | Reprograms the tumor microenvironment; reduces immunosuppressive cells (MDSCs, Tregs); enhances T-cell infiltration and function [8] [1] [2]. | Nivolumab in metastatic Pancreatic Ductal Adenocarcinoma (Phase 2) [2]. | Partial Response in 3/27 (11%) patients; durable responses (median 10.2 months) in a subset [2]. |
| With Hormonal Therapy | Reverses epigenetic-mediated resistance to endocrine therapy [4]. | Exemestane in HR+/HER2- advanced Breast Cancer (Phase 3) [5]. | Significantly improved PFS (6.32 vs. 3.72 months; HR=0.76) [5]. |
| With Cell Therapy (e.g., CAR-NK) | Prevents transgene silencing by promoting open chromatin; sustains CAR expression during ex vivo expansion [3]. | Anti-CD138 CAR-NK cells for Multiple Myeloma (Preclinical) [3]. | Enhanced CAR expression stability, cytotoxic activity, and tumor reduction in mice [3]. |
| With Vaccine & Cytokine | Enhances antigen-specific T-cell generation and function from vaccination; synergizes with cytokine to expand and activate T/NK cells [8]. | N-803 (IL-15 superagonist) + Ad-CEA vaccine in colon carcinoma (Preclinical) [8]. | Synergistic tumor control; increased CD8+ T-cell infiltration and granzyme B production [8]. |
Here are detailed methodologies for key experiments investigating this compound's role in combination therapies.
This protocol is adapted from studies investigating this compound with checkpoint inhibitors and vaccines [8] [2].
This protocol is based on a study where this compound was used to enhance CAR-NK cell therapy [3].
Unexpected High Toxicity In Vivo:
Lack of Efficacy in Combination with Anti-PD-1:
Low CAR Expression Enhancement in NK Cells:
The table below summarizes the core differences between entinostat and vorinostat based on current evidence.
| Feature | This compound | Vorinostat |
|---|---|---|
| HDAC Selectivity | Selective for Class I HDACs (e.g., HDAC1, HDAC3) [1] [2] [3] | Pan-inhibitor of Class I & II HDACs (e.g., HDAC1, 2, 3, 6, 8) [4] [5] [6] |
| Key Mechanisms | Immunomodulation, induces oxidative stress, p53-dependent cytotoxicity [7] [1] [8] | Apoptosis, cell cycle arrest, anti-angiogenesis, oxidative stress, p53-independent cytotoxicity [7] [4] [5] |
| Clinical Status | Investigational (Multiple Phase I-III trials) [3] | FDA-approved for Cutaneous T-cell Lymphoma (CTCL) [4] [6] |
| Notable Efficacy & Context | Promising in combo with immunotheries (e.g., anti-PD-1); efficacy can depend on p53 status [1] [3] [8] | Proven in CTCL; single-agent activity elusive in ALL; efficacy largely p53-independent [7] [4] [9] |
The distinct HDAC inhibition profiles of this compound and vorinostat lead to different biological effects and therapeutic rationales.
This compound: Precision and Immunomodulation: As a selective Class I HDAC inhibitor, this compound targets specific enzymes often overexpressed in cancers [1] [3]. A key mechanism is remodeling the tumor immune microenvironment. In bladder cancer models, this compound promotes immune editing of tumor neoantigens, increases CD8+ effector memory T cells, and decreases immunosuppressive cells, creating a robust antitumor response that is enhanced by anti-PD-1 therapy [1]. Its anticancer effects have also been shown to be partially dependent on the tumor suppressor p53 [8].
Vorinostat: Broad-Spectrum Activity: As a pan-HDAC inhibitor, vorinostat has a wider range of targets, leading to multiple mechanisms, including cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and promotion of reactive oxygen species (ROS) [4] [5]. Unlike this compound, vorinostat's cytotoxic effects have been demonstrated to be largely independent of p53 status, which may be advantageous in tumors with p53 mutations [8].
The diagrams below summarize the primary mechanisms for each drug.
Key experiments highlight the differential effects and synergistic potential of these drugs.
Divergent Synergy with Redox-Modulating Agents: A study in Acute Lymphocytic Leukemia (ALL) cells investigated combinations of vorinostat or this compound with adaphostin. Methodology: ALL cell lines were treated with HDACi/adaphostin combinations. DNA fragmentation, caspase activation, mitochondrial disruption, and ROS were measured. The antioxidant N-acetylcysteine (NAC) was used to block ROS [7]. Findings: Both combinations synergistically induced apoptosis, preceded by increased superoxide. NAC blocked cell death in vorinostat/adaphostin-treated cells but not in this compound/adaphostin-treated cells, indicating a point of divergence in their synergistic mechanisms [7].
Differential Dependency on p53 Status: Research using isogenic colon cancer cells (HCT-116 p53+/p53-) directly compared drug efficacy. Methodology: p53 wild-type and null cells were treated with various HDACi. Cell death was assessed via propidium iodide uptake and flow cytometry. Gene expression profiling was also performed [8]. Findings: Vorinostat was equally effective in killing p53+ and p53- cells. In contrast, This compound was less effective in p53 null cells, confirming that its anticancer action is partially p53-dependent [8].
This compound's Immunomodulatory Workflow: A study in immune-competent murine bladder cancer models elucidated how this compound enhances anti-tumor immunity. Methodology: Mice with established tumors were treated with this compound. Tumor growth was monitored, and immune cell populations were analyzed by flow cytometry. RNA-Seq was used for transcriptome profiling [1]. Findings: this compound's antitumor efficacy was more robust in immunocompetent hosts. It increased immune gene signatures, promoted CD8+ memory T cells, decreased immunosuppressive cells, and selectively edited the tumor neoantigen landscape, priming tumors for response to anti-PD-1 therapy [1].
The experimental workflow for this key finding is summarized below.
For researchers, the key methodologies from the ENCORE 301 trial are detailed below.
Treatment Protocol: The trial employed a randomized, double-blind, placebo-controlled design [1]. Patients in the experimental arm received exemestane 25 mg orally daily, plus entinostat 5 mg orally once weekly on an empty stomach (fasted state). Treatment cycles were 28 days, continuing until disease progression or unacceptable toxicity [2].
Patient Population: The trial enrolled 130 postmenopausal women with hormone receptor-positive, HER2-negative locally recurrent or metastatic breast cancer. A key eligibility criterion was disease progression following treatment with a non-steroidal aromatase inhibitor (e.g., letrozole or anastrozole), making them a population with acquired endocrine resistance [1] [3].
Pharmacodynamic Assessment: To confirm the biological activity of this compound and explore predictive biomarkers, researchers collected peripheral blood mononuclear cells (PBMCs) from a subset of patients at baseline and at Cycle 1, Day 15 (C1D15). Lysine acetylation levels in these cells were measured using flow cytometry, confirming target engagement and identifying a potential biomarker for patient selection [2] [3].
The promising results from ENCORE 301 led to the Phase III E2112 registration trial. Unfortunately, this larger trial failed to confirm the survival benefit [4].
| Trial Aspect | ENCORE 301 (Phase II) | E2112 (Phase III) |
|---|---|---|
| Primary Endpoint(s) | PFS [2] | PFS and OS (co-primary) [2] |
| Sample Size | 130 patients [3] | 608 patients [4] |
| Median PFS | 4.3 vs. 2.3 months (HR=0.73) [2] [3] | 3.3 vs. 3.1 months (HR not significant) [4] |
| Median OS | 28.1 vs. 19.8 months (HR=0.59) [1] [3] | 23.4 vs. 21.7 months (HR not significant) [4] |
| Conclusion | Positive; supported Breakthrough Therapy Designation | Negative; did not confirm benefit of the combination [4] |
Despite the negative Phase III results, research into this compound's mechanism provides insight into the scientific rationale.
The diagram below illustrates the key mechanistic pathways and immunomodulatory effects of this compound proposed in preclinical and Phase II studies.
The ENCORE 301 and E2112 trials offer critical lessons for drug development:
The following table consolidates the overall survival (OS) and progression-free survival (PFS) data from major clinical trials investigating entinostat plus exemestane.
| Trial (Phase) | Patient Population | Treatment Arms | Median OS (Months) | Hazard Ratio (OS) | Median PFS (Months) | Hazard Ratio (PFS) |
|---|---|---|---|---|---|---|
| E2112 (Phase III) [1] [2] [3] | Advanced HR+/HER2- breast cancer, progressed on non-steroidal AI | Exemestane + This compound | 23.4 | 0.99 (95% CI: 0.82-1.21) | 3.3 | 0.87 (95% CI: 0.67-1.13) |
| Exemestane + Placebo | 21.7 | 3.1 | ||||
| ENCORE 301 (Phase II) [4] [5] | Advanced HR+ breast cancer, progressed on non-steroidal AI | Exemestane + This compound | 28.1 | 0.59 (95% CI: 0.36-0.97) | 4.3 | 0.73 (95% CI: 0.50-1.07) |
| Exemestane + Placebo | 19.8 | 2.3 | ||||
| Chinese Study (Phase I) [6] | Chinese postmenopausal women with HR+/HER2- MBC | Exemestane + This compound | Data not mature | - | 9.4 (for 5mg dose) | - |
For research and development purposes, here are the core methodologies used in these clinical trials.
Research into the mechanisms of action and resistance for this compound provides context for the clinical trial results.
Preclinical models suggest this compound inhibits luminal breast cancer growth through suppression of Myc signaling pathways. The following diagram illustrates this proposed mechanism and a key resistance pathway identified in research.
Figure 1: Proposed mechanism of this compound action and a identified resistance pathway via Jun loss. This compound inhibits HDAC, leading to histone hyperacetylation and altered gene transcription, which downregulates Myc signaling and inhibits tumor growth. Research has identified that loss of Jun can upregulate Myc, conferring resistance to this compound [7].
A Phase II study in a Japanese population, while not meeting its primary PFS endpoint, identified potential biomarkers that could predict response to this compound [8]. These candidate biomarkers included:
The data indicates that this compound's promising phase II survival signal was not confirmed in a larger, more rigorous phase III setting. Future research should focus on:
The table below summarizes key biomarkers investigated in relation to entinostat efficacy from phase I and II clinical trials.
| Biomarker | Biological Sample | Association with this compound Efficacy | Supporting Clinical Trial Data |
|---|---|---|---|
| Lysine Acetylation in PBMCs | Peripheral Blood Mononuclear Cells (PBMCs) | Patients with high lysine hyperacetylation post-treatment showed significantly longer Progression-Free Survival (PFS) [1] [2]. | Phase II (Japan): Identified as a top candidate biomarker [1] [2]. |
| Lysine Acetylation in CD3+ Cells | Specific immune cells (T-cells) from PBMCs | Increased acetylation was correlated with improved PFS, suggesting immune cell modulation is key [1] [2]. | Phase II (Japan): Correlated with efficacy; part of exploratory analysis [1] [2]. |
| Plasma IP-10 (CXCL10) | Blood Plasma | Higher levels associated with better outcomes; linked to immune activation [1] [2]. | Phase II (Japan): Candidate biomarker from multi-analyte panel [1] [2]. |
| Immune Cell Phenotypes (HLA-DR, ICOS on CD4+ cells) | PBMCs | Changes in T-cell activation markers (e.g., HLA-DR, ICOS) post-treatment linked to longer PFS [1] [2]. | Phase II (Japan): Flow cytometry revealed immunomodulatory effects [1] [2]. |
| ESR1 Y537S Mutation | Plasma Circulating Tumor DNA | This compound tended to prolong PFS in patients with this specific estrogen receptor mutation [1] [2]. | Phase II (Japan): Exploratory genetic biomarker analysis [1] [2]. |
For researchers looking to replicate or build upon these findings, here are the experimental protocols derived from the clinical trials.
This protocol validates the primary pharmacodynamic action of this compound (an HDAC inhibitor) [1] [2].
Sample Collection & Processing:
Lysine Acetylation Measurement:
Data Correlation:
This protocol outlines the measurement of soluble factors like IP-10, which reflect the immunomodulatory impact of the treatment [1] [2].
Sample Collection:
Multiplex Immunoassay:
Data Analysis:
The following diagram illustrates the logical workflow for analyzing this compound biomarkers, from sample collection to data correlation, integrating the protocols described above.
The table below summarizes key clinical trials investigating entinostat and other relevant therapies in the context of ESR1 mutations.
| Trial / Drug | Phase | Patient Population | Key Finding Related to ESR1 Mutations | Clinical Outcome |
|---|---|---|---|---|
| This compound + Exemestane (Japanese Trial) [1] | II | HR+/HER2- advanced BC after NSAI failure | Trend toward prolonged PFS in patients with ESR1 Y537S mutation; identified as one of several exploratory biomarkers [1]. | Median PFS: 5.8 mo (this compound) vs 3.3 mo (Placebo); HR: 0.75 (not statistically significant) [1]. |
| This compound + Exemestane (E2112) [2] | III | HR+/HER2- advanced BC after NSAI failure | No specific results for ESR1 mutant subgroups reported in available data; trial designed to validate ENCORE 301 findings [2]. | Primary endpoints were PFS and OS; results not yet fully reported. |
| Camizestrant + CDK4/6i (SERENA-6) [3] | III | HR+/HER2- advanced BC with emergent ESR1 mutation on 1st-line AI+CDK4/6i | Biomarker-driven therapy switch: Patients switched to camizestrant upon ESR1 mutation detection in ctDNA [3]. | Median PFS: 16.0 mo (switch) vs 9.2 mo (control); HR=0.44. FDA Breakthrough Therapy designation granted [3]. |
Abbreviations: BC (Breast Cancer), HR+ (Hormone Receptor-Positive), HER2- (Human Epidermal Growth Factor Receptor 2-Negative), NSAI (Non-Steroidal Aromatase Inhibitor), PFS (Progression-Free Survival), OS (Overall Survival), HR (Hazard Ratio), ctDNA (Circulating Tumor DNA).
The exploratory biomarker analysis from the Japanese phase II this compound trial provides insights into the methodologies used to identify potential predictive biomarkers [1].
When comparing the data, two distinct narratives emerge for this compound versus newer oral SERDs like camizestrant.
The following diagram illustrates the key signaling pathways involved in ESR1 mutation-driven resistance and how different therapeutic classes intervene.
For researchers and drug development professionals, the key takeaways are:
Entinostat, a class I-selective histone deacetylase (HDAC) inhibitor, does not always deplete myeloid-derived suppressor cells (MDSCs) but rather reprograms their function and reduces the activity of regulatory T cells (Tregs). This shifts the tumor microenvironment from immunosuppressive to one that permits a stronger anti-tumor immune response [1].
The following diagram illustrates the core mechanisms of this compound's immune modulation:
The immunomodulatory effects of this compound, both as a monotherapy and in combination with other agents, have been demonstrated across various preclinical models. The table below summarizes quantitative findings from key studies.
| Cancer Model | Treatment | Key Effects on MDSCs | Key Effects on Tregs | Overall Outcome | Source |
|---|---|---|---|---|---|
| Lewis Lung Carcinoma (LL/2) | This compound + Radiation (IR) | ↑ PMN-MDSC infiltration; ↑ PD-L1+ MDSCs; ↓ immunosuppressive function (↓ Arg1 in M-MDSCs) | ↓ Proportion of Tregs | Enhanced tumor growth delay; prolonged survival | [2] [3] |
| Lewis Lung Carcinoma (LL/2) & Renal Cell Carcinoma (RENCA) | This compound + anti-PD-1 | ↓ Immunosuppressive function (↓ Arg1, iNOS, COX-2) | Information not specified | Enhanced anti-tumor effect of PD-1 inhibition; reduced tumor growth; increased survival | [4] |
| HER2+ Breast Cancer (NT2.5) | This compound + anti-PD-1/CTLA-4 | Reprogrammed to a less suppressive G-MDSC phenotype; altered STAT3/NF-κB signaling | Information not specified | Shift from pro-tumor to anti-tumor microenvironment; improved ICI sensitivity | [1] |
| MC38 & CT26 Colon Carcinoma | This compound + NHS-rmIL12 (Immunocytokine) | Information not specified | Information not specified | 41.7%–100% tumor eradication; generated tumor-specific, CD8+ T-cell dependent protective memory | [5] |
| EMT6 Breast Carcinoma | This compound + NHS-rmIL12 | Information not specified | Information not specified | 100% tumor resolution; dependent on targeted IL-12 delivery to tumor | [5] |
To help you evaluate and potentially replicate these findings, here is a detailed look at the common methodologies used in the cited research.
This assay directly tests if this compound reduces the ability of MDSCs to suppress T cells [4].
| Study Focus | Key Experimental Data & Findings | Proposed Mechanism |
|---|
| Discovery & Validation (NSCLC) | • Cell Lines: Screened 17 lung cancer cell lines; SALL4-positive lines showed higher sensitivity [1]. • Xenograft Models: SALL4 knockdown or entinostat treatment impaired lung cancer cell growth and tumorigenicity in vivo [1]. • Patient Data: SALL4 was aberrantly expressed in a subset of patients (e.g., 12% of adenocarcinomas) and correlated with poor survival [1]. | this compound, an HDAC inhibitor, is postulated to disrupt the interaction between the oncofetal protein SALL4 and histone deacetylase (HDAC) complexes, which is critical for cancer cell survival [1]. | | Link to EGFR & Stemness | • EGFR Pathway: SALL4 expression is upregulated by EGFR activation via the ERK1/2 pathway [2]. • Cancer Stemness: SALL4 is crucial for maintaining cancer stem cell properties, including spheroid formation and expression of stem cell markers like CD44 [2]. | this compound's targeting of SALL4-positive cells may impact the EGFR signaling pathway and reduce the stemness of cancer cells, potentially overcoming drug resistance [1] [2]. |
The relationship between SALL4, EGFR signaling, and the mechanism of this compound can be visualized in the following pathway. This diagram integrates findings from multiple studies to show how these elements connect in lung cancer.
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the foundational studies.
For the most current information on clinical development, checking official resources like ClinicalTrials.gov for ongoing trials involving this compound and lung cancer is highly recommended.
| Feature | Pediatric Population (Recurrent/Refractory Solid Tumors) | Adult Population (Advanced Solid Tumors) |
|---|---|---|
| Recommended Phase 2 Dose (RP2D) | 4 mg/m² once weekly [1] [2] | 4-5 mg flat dose once weekly (or 6 mg/m² on a 6-week cycle) [3] [4] |
| MTD (Maximum Tolerated Dose) | Not reached (MTD was not established in the available pediatric trial) [1] [2] | 6 mg/m² on a weekly schedule for 4 weeks of a 6-week cycle [3] |
| Dosing Schedule | Once per week on Days 1, 8, 15, 22 of a 28-day cycle [1] | Varies; once weekly or for 3 weeks of a 28-day cycle [3] [4] |
| Basis for RP2D | Pharmacokinetics (PK), Pharmacodynamics (PD), and tolerability [1] [5] | Tolerability and establishment of MTD [3] |
| Key Tolerability Findings | No dose-limiting toxicities (DLTs) observed during the trial [1] [2] | DLTs included hypophosphatemia, hyponatremia, and hypoalbuminemia [3] |
| Pharmacokinetics (PK) | 3-fold higher drug exposure (AUC) than in adults on a similar schedule [1] [5] | Linear PK over 2-12 mg/m² dose range; long half-life (33-150 hours) [3] |
For researchers, the following details on the key clinical trials are essential:
This compound is an oral, selective inhibitor of Class I Histone Deacetylases (HDACs), primarily targeting HDAC1, HDAC2, HDAC3, and HDAC11 [3] [6]. Its mechanism involves:
This mechanistic rationale, especially its potential to reverse chemotherapy resistance in specific pediatric cancers, supported its evaluation in the pediatric phase 1 trial [1] [7].
The following diagram illustrates the key signaling pathway investigated in preclinical studies for pediatric rhabdomyosarcoma, which provides the rationale for combining this compound with chemotherapy.
This compound's Role in Sensitizing ARMS to Chemotherapy
This model shows how this compound, by inhibiting HDAC3, can disrupt a key resistance pathway and enhance the efficacy of conventional chemotherapies in fusion-positive alveolar rhabdomyosarcoma [7].
Acute Toxic;Irritant;Health Hazard